COH000
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl (1R,4S)-1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19-,20+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPINDDCTUCUSA-DFIYOIEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H]([C@]23C=C[C@H](O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of COH000 (TAK-981/Subasumstat), a First-in-Class SUMO E1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
COH000, also known as TAK-981 or subasumstat (B611129), is a pioneering, first-in-class small molecule inhibitor of the Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE or E1). This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and processes. This compound's unique allosteric and covalent mode of inhibition leads to a dual anti-tumor effect: direct cell-autonomous disruption of cancer cell proliferation and potent stimulation of the innate and adaptive immune systems. This dual action positions this compound as a promising therapeutic agent in oncology, with ongoing clinical investigations exploring its potential in a variety of solid tumors and hematologic malignancies.
Core Mechanism of Action: Allosteric and Covalent Inhibition of SUMO E1
The SUMOylation cascade is a critical post-translational modification process that regulates the function of numerous proteins involved in essential cellular processes, including DNA replication and repair, cell cycle progression, and signal transduction. This process is initiated by the SUMO E1 enzyme, a heterodimer composed of SAE1 and SAE2 subunits, which activates SUMO proteins in an ATP-dependent manner.
This compound exerts its inhibitory effect through a sophisticated and highly specific mechanism:
-
Allosteric Binding: Unlike inhibitors that compete with ATP or SUMO for the active site, this compound binds to a cryptic, allosteric pocket on the SAE2 subunit of the SUMO E1 enzyme.[1][2] This pocket is not apparent in the unbound enzyme structure and is revealed only upon inhibitor binding.[1][2]
-
Covalent Adduct Formation: Following non-covalent binding, this compound forms an irreversible covalent bond with a specific cysteine residue (Cys30) within this allosteric pocket.[3] This covalent modification locks the SUMO E1 enzyme into an inactive conformation.[1][3]
-
Inhibition of SUMO Transfer: The conformational change induced by this compound binding prevents the transfer of activated SUMO from the E1 enzyme to the E2 conjugating enzyme, Ubc9.[4][5][6] This effectively halts the entire downstream SUMOylation cascade.
-
High Selectivity: this compound demonstrates remarkable selectivity for the SUMOylation pathway, with over 500-fold greater potency against SUMO E1 compared to the homologous ubiquitin E1 enzyme (UAE).[7][8]
This unique mechanism of action leads to a global reduction in the SUMOylation of cellular proteins, triggering a cascade of anti-cancer effects.
Downstream Anti-Tumor Effects
The inhibition of SUMOylation by this compound results in a dual-pronged attack on cancer through both direct effects on tumor cells and modulation of the tumor microenvironment.
Cell-Autonomous Effects: Cell Cycle Arrest and Mitotic Catastrophe
Many proteins crucial for cell cycle progression and mitosis are regulated by SUMOylation. By inhibiting this process, this compound induces:
-
G2/M Phase Cell Cycle Arrest: Cancer cells treated with this compound accumulate in the G2 and M phases of the cell cycle.[9]
-
Mitotic Failure and Chromosomal Segregation Defects: The disruption of normal mitotic processes leads to chromosomal abnormalities and ultimately, mitotic catastrophe, a form of cell death.[9]
Immune-Mediated Effects: Activation of the Type 1 Interferon (IFN1) Pathway
A key and differentiating feature of this compound's mechanism of action is its ability to stimulate a robust anti-tumor immune response. SUMOylation is a known negative regulator of the innate immune system, and its inhibition by this compound leads to the activation of the type 1 interferon (IFN1) pathway.[10][11][12] This occurs through the following steps:
-
Relief of SUMO-dependent Transcriptional Repression: Inhibition of SUMOylation removes the brakes on the transcription of IFN1 genes, such as IFNα and IFNβ.[10][12]
-
Activation of Innate Immune Cells: The increased production of IFN1 leads to the activation and maturation of dendritic cells (DCs), macrophages, and natural killer (NK) cells.[10][12][13] Activated DCs exhibit enhanced antigen presentation, a critical step in initiating an adaptive immune response.[12]
-
Enhanced T-cell and NK-cell Function: The IFN1 signaling cascade promotes the infiltration of activated CD8+ T cells and NK cells into the tumor microenvironment.[9][12] These cytotoxic lymphocytes are then better equipped to recognize and eliminate cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound/TAK-981.
Table 1: In Vitro Activity of this compound/TAK-981
| Parameter | Value | Cell Line/System | Reference |
| IC50 for SUMOylation | 0.2 µM | In vitro SUMOylation assay | [6][7] |
| Selectivity (SUMO E1 vs. Ubiquitin E1) | >500-fold | In vitro enzyme assays | [7][8] |
| EC50 for TAK-981-SUMO Adduct Formation | 9.5 nM | HCT116 cells | [5] |
Table 2: Preclinical In Vivo Efficacy of TAK-981
| Cancer Model | Dosing Regimen | Outcome | Reference |
| A20 Lymphoma | 7.5 mg/kg, twice weekly for 2 weeks | Significant tumor growth inhibition, including complete regressions. | [1][5] |
| MC38 Colon Carcinoma | 15 mg/kg, once weekly | Significant tumor growth inhibition. | [5] |
| CT26 Colon Carcinoma | Not specified | Improved survival in combination with anti-PD1 or anti-CTLA4 antibodies. | [5] |
| KPC3 Pancreatic Cancer | 7.5 mg/kg, twice weekly | Efficiently limited tumor burden. | [4][7] |
| HCT-116 Colorectal Cancer Xenograft | Not specified | Excellent anti-tumor activity. | [8] |
Table 3: Clinical Data for TAK-981 (NCT03648372)
| Parameter | Value | Patient Population | Reference |
| Dosing | 3-40 mg (twice weekly), 60-120 mg (once weekly/twice weekly) | Advanced solid tumors and relapsed/refractory lymphomas | [4] |
| Maximum Tolerated Dose | 120 mg (twice weekly) | Advanced solid tumors and relapsed/refractory lymphomas | [4] |
| Mean Terminal Half-life | 3.8 - 10.8 hours (at ≥60 mg) | Advanced solid tumors and relapsed/refractory lymphomas | [4] |
| Preliminary Efficacy | 1 Partial Response (breast cancer), 17.1% Stable Disease | Advanced solid tumors and relapsed/refractory lymphomas | [14] |
| Objective Response Rate (ORR) in combination with Rituximab (B1143277) | 29% | Relapsed/Refractory Non-Hodgkin's Lymphoma | [13] |
Experimental Protocols
In Vitro SUMOylation Assay
This protocol is designed to assess the inhibitory activity of this compound on the SUMOylation cascade in a cell-free system.
Materials:
-
Recombinant human SUMO E1 (SAE1/SAE2)
-
Recombinant human SUMO E2 (Ubc9)
-
Recombinant human SUMO-1, SUMO-2, or SUMO-3
-
Substrate protein for SUMOylation (e.g., p53)
-
ATP
-
SUMOylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1 mM DTT)
-
This compound dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-SUMO and anti-substrate antibodies
Procedure:
-
Prepare a master mix containing SUMOylation buffer, ATP, SUMO E1, SUMO E2, SUMO protein, and the substrate protein.[2]
-
Aliquot the master mix into separate reaction tubes.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Incubate the reactions at 30°C for 1-3 hours.[2]
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an anti-substrate antibody to detect the unmodified and SUMOylated forms of the substrate. The appearance of higher molecular weight bands corresponding to the SUMO-conjugated substrate indicates SUMOylation.
-
Quantify the band intensities to determine the extent of SUMOylation inhibition by this compound and calculate the IC50 value.
Cell Viability Assay
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or MTT)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for the development of a luminescent or colorimetric signal.
-
Measure the signal using a microplate reader.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
IFN1 Pathway Activation Assay (qPCR)
This protocol quantifies the upregulation of interferon-stimulated genes (ISGs) in response to this compound treatment as a measure of IFN1 pathway activation.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or cancer cell lines
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ISGs (e.g., CXCL10, IFIT1, ISG15) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat the cells with this compound (or DMSO as a vehicle control) for a specified time (e.g., 4-24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target ISGs and the housekeeping gene.
-
Analyze the qPCR data using the delta-delta Ct method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Inhibition of the SUMOylation Pathway by this compound.
Caption: Experimental Workflow for Cell Viability Assay.
References
- 1. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utcd.org.tr [utcd.org.tr]
- 5. Targeting pancreatic cancer by TAK-981: a SUMOylation inhibitor that activates the immune system and blocks cancer cell cycle progression in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mstechno.co.jp [mstechno.co.jp]
- 11. The SUMOylation inhibitor subasumstat potentiates rituximab activity by IFN1-dependent macrophage and NK cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. A First-In-Human Study of the SUMOylation Inhibitor Subasumstat in Patients with Advanced/Metastatic Solid Tumors or Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Function of COH000 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
COH000 is a novel small molecule inhibitor with significant potential in oncology. It functions as a highly specific, allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE), a critical component of the Small Ubiquitin-like Modifier (SUMO)ylation pathway. Dysregulation of SUMOylation is implicated in the pathogenesis of various cancers, making SAE a compelling therapeutic target. This compound has demonstrated anti-proliferative activity in cancer cells and anti-tumor efficacy in preclinical models of colorectal cancer. Its mechanism of action involves the modulation of key oncogenic pathways, including the suppression of c-Myc via the induction of miR-34b. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction to this compound and the SUMOylation Pathway
Post-translational modifications of proteins are essential for regulating a vast array of cellular processes. SUMOylation, the covalent attachment of SUMO proteins to target substrates, is a key regulatory mechanism involved in gene expression, cell cycle progression, and DNA damage response.[1] The SUMOylation cascade is initiated by the SUMO-activating enzyme (SAE or SUMO E1), a heterodimer composed of SAE1 and SAE2 subunits.[2] Aberrant SUMOylation has been linked to the development and progression of numerous cancers, often by stabilizing oncoproteins and promoting cancer cell survival.[1][3]
This compound emerges as a promising therapeutic agent by directly targeting the master regulator of this pathway, the SAE. Unlike inhibitors that compete with ATP at the active site, this compound binds to a cryptic allosteric pocket on the SAE, inducing a conformational change that locks the enzyme in an inactive state.[4][5] This unique mechanism confers high specificity and irreversible inhibition.
Mechanism of Action of this compound
This compound's primary function in cancer cells is the potent and selective inhibition of SUMOylation. This is achieved through a multi-faceted mechanism:
-
Allosteric and Covalent Binding: this compound binds to a previously unknown cryptic pocket on the SAE, distinct from the active site.[4][5] This binding is covalent and irreversible, leading to a sustained inhibition of enzyme activity.
-
Conformational Change and Inactivation: The binding of this compound induces a significant conformational change in the SAE, which prevents the binding of both ATP and SUMO1, thereby halting the initial adenylation step of the SUMOylation cascade.[4]
-
Enhanced Degradation of SAE: The conformational change induced by this compound can also lead to the enhanced degradation of the SAE in vivo.[2]
-
High Selectivity: this compound exhibits remarkable selectivity for SUMOylation over the related ubiquitylation pathway, with a selectivity of over 500-fold.[4]
The downstream consequence of SUMOylation inhibition by this compound is the modulation of critical cancer-related signaling pathways. A key identified pathway involves the tumor suppressor microRNA, miR-34b, and the oncoprotein, c-Myc. Treatment with this compound leads to an increase in miR-34b expression, which in turn post-transcriptionally downregulates its target, c-Myc.[2][3] The reduction of c-Myc, a potent driver of cell proliferation and tumorigenesis, is a significant contributor to the anti-cancer effects of this compound.[3][6][7]
Signaling Pathway Diagram
Caption: this compound inhibits SAE, leading to decreased SUMOylation, increased miR-34b, and reduced c-Myc, ultimately inhibiting cancer cell proliferation.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Notes |
| IC50 (SUMOylation) | 0.2 µM | In vitro biochemical assay measuring the inhibition of the SUMO-activating enzyme (SAE).[4] |
| Selectivity | >500-fold | Selectivity for SUMOylation over ubiquitylation.[4] |
Note: Specific IC50 values for this compound in various cancer cell lines have not been publicly reported in the reviewed literature. The provided IC50 is for the biochemical inhibition of the SUMOylation process.
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Details | Outcome |
| Xenograft Mouse Model | Colorectal Cancer | Not specified | "Excellent anti-tumor activity".[4] Reduced c-Myc levels.[2] |
Note: Specific quantitative data on tumor growth inhibition (e.g., TGI %), dosing regimens, and mouse strains for this compound have not been detailed in the available literature. The information is based on qualitative descriptions of its efficacy.
Table 3: Effect of this compound on Gene Expression
| Gene/miRNA | Effect | Cell/Model System |
| miR-34b | Increased expression | Lymphoma and colorectal cancer cell lines; colorectal cancer xenograft mouse model.[2][3] |
| c-Myc | Reduced expression | Lymphoma and colorectal cancer cell lines; colorectal cancer xenograft mouse model.[2][3] |
Note: Quantitative fold-change data for miR-34b and c-Myc expression following this compound treatment is not explicitly provided in the reviewed sources.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro SUMOylation Assay
This protocol is adapted from standard in vitro SUMOylation assays and can be used to assess the inhibitory activity of compounds like this compound.[8]
Materials:
-
Recombinant human SAE1/SAE2 (SUMO E1)
-
Recombinant human Ubc9 (SUMO E2)
-
Recombinant human SUMO1/2/3
-
Substrate protein for SUMOylation (e.g., RanGAP1)
-
ATP
-
SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound or other test compounds dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate protein or SUMO
Procedure:
-
Prepare a master mix containing the SUMOylation reaction buffer, ATP, SUMO E1, SUMO E2, SUMO protein, and the substrate protein.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add this compound at various concentrations (or DMSO as a vehicle control) to the respective tubes.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an antibody against the substrate protein to detect the appearance of higher molecular weight SUMOylated species.
-
Quantify the band intensities to determine the extent of SUMOylation inhibition and calculate the IC50 value.
Cell Proliferation Assay (WST-1 Assay)
This protocol describes a colorimetric assay to measure the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, SW-620)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound dissolved in DMSO
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (or DMSO as a vehicle control).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plates for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colorectal Cancer Xenograft Model
This protocol outlines a general procedure for establishing and utilizing a colorectal cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Human colorectal cancer cell line (e.g., HCT-116)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Culture HCT-116 cells to 70-80% confluency.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) to the treatment group and the vehicle solution to the control group.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for c-Myc, qRT-PCR for miR-34b).
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Experimental Workflow Diagram
Caption: Workflow for assessing the in vivo efficacy of this compound in a colorectal cancer xenograft model.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its unique allosteric and irreversible inhibition of the SUMO-activating enzyme provides a powerful tool to disrupt the SUMOylation pathway, which is frequently dysregulated in cancer. The ability of this compound to modulate the miR-34b/c-Myc axis highlights a clear mechanism for its anti-proliferative and anti-tumor effects. While further studies are needed to fully quantify its efficacy in various cancer types and to optimize its therapeutic application, the existing data strongly support the continued investigation of this compound as a promising clinical candidate for the treatment of colorectal and potentially other cancers. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of this first-in-class SUMOylation inhibitor.
References
- 1. Growth inhibition of different human colorectal cancer xenografts after a single intravenous injection of oncolytic vaccinia virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme. – CIRM [cirm.ca.gov]
- 3. Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The knockdown of c-myc expression by RNAi inhibits cell proliferation in human colon cancer HT-29 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The knockdown of c-myc expression by RNAi inhibits cell proliferation in human colon cancer HT-29 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to COH000: A Covalent Allosteric Inhibitor of SUMO-Activating Enzyme
For Researchers, Scientists, and Drug Development Professionals
Abstract
COH000 is a first-in-class, potent, and selective small molecule inhibitor of the SUMO-activating enzyme (SAE or SUMO E1). It functions through a unique allosteric and covalent mechanism, leading to the irreversible inhibition of the SUMOylation cascade. This technical guide provides a comprehensive overview of this compound, detailing its target protein, binding site, and mechanism of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and drug development efforts in the field of SUMOylation inhibition.
Introduction to this compound and its Target
Post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) is a critical regulatory mechanism involved in a myriad of cellular processes, including DNA repair, signal transduction, and cell cycle control. Dysregulation of the SUMOylation pathway has been implicated in the pathogenesis of various diseases, most notably cancer. The SUMO-activating enzyme (SAE or SUMO E1) is the apical enzyme in the SUMOylation cascade, making it a prime target for therapeutic intervention.
This compound has emerged as a highly specific and potent inhibitor of SUMO E1. It is an allosteric, covalent, and irreversible inhibitor that offers a unique modality for probing the SUMOylation pathway and holds promise as a therapeutic candidate.
Target Protein: SUMO-Activating Enzyme (SUMO E1)
The target of this compound is the heterodimeric SUMO-activating enzyme (SUMO E1), which consists of two subunits: SAE1 (also known as Aos1) and SAE2 (also known as Uba2). This enzyme catalyzes the first step in the SUMOylation cascade, which is an ATP-dependent process.
Binding Site and Covalent Modification
This compound does not bind to the active site of SUMO E1. Instead, it targets a cryptic, allosteric pocket that is not apparent in the unbound enzyme structure.[1] This binding site is located at the interface of the SAE1 and SAE2 subunits.
The key interaction involves the covalent modification of Cysteine 30 (Cys30) on the SAE2 (Uba2) subunit of SUMO E1.[2] this compound contains a reactive warhead that forms a stable, irreversible thioether bond with the sulfhydryl group of Cys30.
Quantitative Data Summary
The following table summarizes the key quantitative parameters characterizing the activity of this compound.
| Parameter | Value | Description | Reference(s) |
| IC50 | 0.2 µM | In vitro half-maximal inhibitory concentration for SUMOylation. | [3][4] |
| Selectivity | >500-fold | Selectivity for SUMOylation over the ubiquitylation pathway. | [3] |
| Mechanism | Allosteric, Covalent, Irreversible | Binds to a site distinct from the active site and forms a permanent covalent bond. | [1][3] |
Mechanism of Action
The binding of this compound to the allosteric site and the subsequent covalent modification of Cys30 on Uba2 induces a significant conformational change in the SUMO E1 enzyme. This structural rearrangement locks the enzyme in an inactive state, thereby preventing it from carrying out the initial activation of SUMO.[1][5] This allosteric inhibition is non-competitive with respect to both ATP and SUMO1.[3]
Experimental Protocols
In Vitro SUMO E1 Thioester Formation Assay
This assay is used to determine the inhibitory activity of this compound on the formation of the SUMO E1-SUMO1 thioester intermediate.
Materials:
-
Recombinant human SUMO E1 (SAE1/SAE2)
-
Recombinant human SUMO1
-
ATP
-
This compound
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl2
-
Non-reducing SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Staining solution (e.g., Coomassie Brilliant Blue or a fluorescent stain)
Protocol:
-
Prepare a reaction mixture containing SUMO E1 (e.g., 100 nM) and SUMO1 (e.g., 1 µM) in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding non-reducing SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE. The formation of the SUMO E1-SUMO1 thioester adduct can be visualized as a higher molecular weight band.
-
Quantify the band intensities to determine the extent of inhibition at different this compound concentrations and calculate the IC50 value.
X-ray Crystallography of the this compound-SUMO E1 Complex
This method provides a high-resolution structure of this compound bound to SUMO E1, revealing the binding site and the conformational changes induced by the inhibitor.
Protocol Outline:
-
Protein Expression and Purification: Express and purify the human SUMO E1 heterodimer (SAE1/SAE2) using standard chromatographic techniques.
-
Complex Formation: Incubate the purified SUMO E1 with an excess of this compound to ensure complete covalent modification.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop). The specific conditions will need to be optimized but may involve precipitants such as polyethylene (B3416737) glycol (PEG) at a specific pH and temperature.
-
Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known SUMO E1 structure as a search model. Refine the structure to obtain a high-resolution model of the this compound-SUMO E1 complex.[5]
Mass Spectrometry for Covalent Adduct Identification
Mass spectrometry is employed to confirm the covalent binding of this compound to SUMO E1 and to identify the specific residue modified.
Protocol Outline:
-
Protein-Inhibitor Incubation: Incubate purified SUMO E1 with this compound.
-
Sample Preparation:
-
Intact Protein Analysis: Desalt the protein-inhibitor complex and analyze it by electrospray ionization mass spectrometry (ESI-MS) to determine the mass shift corresponding to the addition of this compound.
-
Peptide Mapping: Digest the this compound-modified SUMO E1 with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the SUMO E1 sequence to identify the peptide containing the this compound modification. The fragmentation pattern of the modified peptide will confirm the covalent attachment and pinpoint Cys30 of Uba2 as the site of modification.[2]
Cellular Anti-Tumor Activity Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., colorectal cancer cell lines)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for anti-proliferative activity.[3]
Visualizations
SUMOylation Cascade
Caption: The SUMOylation cascade and the point of inhibition by this compound.
This compound Mechanism of Action
References
- 1. Paradoxes of Cellular SUMOylation Regulation: A Role of Biomolecular Condensates? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of COH000: A Novel SUMO-Activating Enzyme Inhibitor for Colorectal Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
COH000 is a first-in-class, allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE), a critical component of the Small Ubiquitin-like Modifier (SUMO) conjugation pathway. Dysregulation of SUMOylation is increasingly implicated in the pathogenesis of various malignancies, including colorectal cancer (CRC). Emerging preclinical evidence indicates that this compound possesses significant anti-tumor activity in CRC models, positioning it as a promising therapeutic candidate. This technical guide consolidates the available preclinical data on this compound in the context of colorectal cancer, providing detailed insights into its mechanism of action, experimental validation, and the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its anti-cancer effects by targeting the SAE, the E1 enzyme essential for initiating the SUMOylation cascade. By binding to a cryptic allosteric site on the SAE, this compound locks the enzyme in an inactive conformation, thereby inhibiting the downstream conjugation of SUMO proteins to their substrates.[1] This disruption of the SUMOylation machinery has been shown to have profound effects on cancer cell biology.
A key molecular consequence of this compound-mediated SAE inhibition is the upregulation of the microRNA family miR-34b/c.[2] The miR-34 family members are well-established tumor suppressors that are frequently silenced in various cancers. In colorectal cancer cells, the inhibition of SUMOylation has been shown to regulate miR-34b/c expression, which in turn post-transcriptionally represses the expression of the oncogene c-Myc.[2] The downregulation of c-Myc, a critical driver of cell proliferation and survival, is a central tenet of this compound's anti-tumor activity in colorectal cancer.
Signaling Pathway
The signaling cascade initiated by this compound leading to the suppression of c-Myc in colorectal cancer involves several key molecular players. The inhibition of the SUMO-activating enzyme (SAE) by this compound leads to a cellular state of reduced global SUMOylation. This hypo-SUMOylated environment impacts the activity of various signaling pathways, including the PI3K/Akt pathway. Reduced Akt activity leads to decreased phosphorylation of the transcription factor FOXO3a. Dephosphorylated FOXO3a can then translocate to the nucleus and activate the transcription of the miR-34b/c genes. The resulting increase in mature miR-34b/c leads to the translational repression and degradation of its target mRNA, including that of the proto-oncogene c-Myc. The subsequent reduction in c-Myc protein levels contributes to decreased cancer cell proliferation and survival.
Figure 1: this compound Signaling Pathway in Colorectal Cancer.
Preclinical Data
While specific quantitative in vivo data for this compound in colorectal cancer models is not extensively published in publicly available literature, its anti-tumor efficacy has been demonstrated in both mouse xenograft and patient-derived xenograft (PDX) models of colorectal cancer.[1] To provide a representative overview of the expected preclinical activity of a potent SUMOylation inhibitor in colorectal cancer, data from studies with other mechanistically similar compounds targeting the SUMO pathway are presented below.
In Vitro Activity
This compound has demonstrated potent inhibition of SUMOylation in biochemical assays.
| Compound | Assay Type | Target | IC50 |
| This compound | In vitro SUMOylation | SUMO-activating enzyme (SAE) | 0.2 µM |
In Vivo Anti-Tumor Efficacy in Colorectal Cancer Models
Studies with SUMOylation inhibitors have shown significant tumor growth inhibition in various colorectal cancer xenograft and syngeneic models.
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | Mouse Xenograft | Colorectal Cancer Cells | Not Specified | Not Specified | [1] |
| This compound | Patient-Derived Xenograft | Colorectal Cancer | Not Specified | Not Specified | |
| TAK-981 | Syngeneic (C57BL/6) | MC38 | 15 mg/kg, i.v., once weekly | Significant | (Proxy Data) |
| TAK-981 | Syngeneic (BALB/c) | CT26 | Not Specified | Significant | (Proxy Data) |
Experimental Protocols
Detailed experimental protocols for this compound in colorectal cancer are not publicly available. However, based on standard methodologies for similar compounds and colorectal cancer xenograft studies, a representative protocol is outlined below.
Colorectal Cancer Cell Line Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a SUMOylation inhibitor in a human colorectal cancer xenograft model.
Animal Model:
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or NOD/SCID
-
Age: 6-8 weeks
-
Sex: Female
Cell Line:
-
HCT116 (human colorectal carcinoma)
Experimental Workflow:
Figure 2: Experimental Workflow for a Colorectal Cancer Xenograft Study.
Materials and Methods:
-
Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Implantation: Cells are harvested during the exponential growth phase, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. 0.1 mL of the cell suspension (5 x 10^6 cells) is subcutaneously injected into the right flank of each mouse.
-
Tumor Monitoring and Treatment: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width^2) / 2. Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and vehicle control groups. The investigational compound (e.g., this compound) is administered according to a predetermined schedule (e.g., daily, intraperitoneally).
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., >1500 mm³) or after a specified duration. At the endpoint, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for c-Myc and Ki-67, and Western blotting to confirm target engagement and downstream pathway modulation.
Conclusion
The preclinical data for this compound, supported by findings for other SUMOylation inhibitors, strongly suggest that targeting the SUMO-activating enzyme is a viable and promising therapeutic strategy for colorectal cancer. The well-defined mechanism of action, involving the upregulation of the tumor suppressor miR-34b/c and subsequent downregulation of the oncogene c-Myc, provides a solid rationale for its clinical development. Further investigation is warranted to fully elucidate the clinical potential of this compound in patients with colorectal cancer.
References
Unraveling the Molecular Machinery: The Structural Basis of COH000's Potent SUMO E1 Inhibition
For Immediate Release
DUARTE, CA – In a significant advancement for cancer therapeutics and drug development, researchers have elucidated the intricate structural and molecular mechanisms underpinning the inhibitory activity of COH000, a first-in-class, highly specific, covalent allosteric inhibitor of the SUMO E1 activating enzyme. This in-depth guide provides a technical overview of the core principles of this compound's function, detailing its binding mechanism, the conformational changes it induces, and the experimental methodologies used to uncover these insights. This information is crucial for scientists and researchers actively involved in the fields of oncology, cell biology, and drug discovery.
This compound distinguishes itself as a potent and selective inhibitor of SUMOylation, a critical post-translational modification pathway often dysregulated in various cancers.[1][2] The inhibitor's unique allosteric and covalent mechanism of action presents a promising avenue for therapeutic intervention.
Quantitative Analysis of this compound Inhibitory Activity
This compound demonstrates sub-micromolar potency in inhibiting the SUMO-activating enzyme (SAE), the E1 enzyme of the SUMOylation cascade. Its efficacy and selectivity are highlighted in the following table, summarizing the key quantitative data from in vitro studies.
| Parameter | Value | Description |
| IC50 | 0.2 µM | The half-maximal inhibitory concentration for in vitro SUMOylation.[1][2][3] |
| Selectivity | >500-fold | Exhibits over 500-fold greater selectivity for SUMOylation compared to ubiquitylation.[1][3] |
| Mechanism | Allosteric, Covalent, Irreversible | Binds to a site distinct from the active site, forms a covalent bond, and results in irreversible inhibition.[1][3] |
The Structural Basis of Allosteric Inhibition
The groundbreaking discovery of this compound's mechanism of action was revealed through the crystal structure of the SUMO E1 enzyme in complex with the inhibitor (PDB ID: 6CWY).[4][5] This structural data provides a definitive atomic-level view of how this compound exerts its inhibitory effect.
This compound targets a previously unknown cryptic binding pocket on SUMO E1, a site that is not apparent in the unbound enzyme structure.[4][5][6] This pocket is located at a composite surface formed by the adenylation activating domain (AAD) and the inactive domain (IAD) of the enzyme.[7]
Upon binding, this compound forms a covalent bond with Cysteine 30 (Cys30) of the Uba2 subunit of SUMO E1.[7] This covalent attachment is facilitated by a 7-oxabicyclo[2.2.1]hept-2-ene warhead present in the this compound molecule.[7][8] The binding of this compound is further stabilized by a network of non-covalent interactions with surrounding residues.[7][9]
The binding event triggers a cascade of significant conformational changes within the SUMO E1 enzyme. Most notably, it induces a dramatic 180° rotation of the catalytic cysteine-containing SCCH domain.[4][5][6] This large-scale structural rearrangement leads to the disassembly of the enzyme's active site, rendering it incapable of catalyzing the first step in the SUMOylation cascade.[4][5][6] This locked, inactive conformation effectively shuts down the entire downstream pathway.
Signaling Pathway and Inhibitory Logic
The following diagrams illustrate the SUMOylation pathway and the logical flow of this compound's inhibitory action.
Detailed Experimental Protocols
A comprehensive understanding of this compound's inhibitory activity is built upon rigorous experimental methodologies. The following sections detail the key protocols employed in the structural and functional characterization of this inhibitor.
In Vitro SUMOylation Assay
This assay is fundamental to quantifying the inhibitory potency of compounds like this compound.
Objective: To measure the IC50 value of this compound by assessing its ability to inhibit the formation of the SUMO E1-SUMO1 thioester intermediate.
Materials:
-
Recombinant human SUMO E1 (SAE1/UBA2)
-
Recombinant human SUMO1
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Non-reducing SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Coomassie Brilliant Blue stain or fluorescent SUMO1 for visualization
Procedure:
-
Prepare a reaction mixture containing SUMO E1 and SUMO1 in the assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the SUMOylation reaction by adding a final concentration of ATP (e.g., 2 mM).
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Quench the reaction by adding non-reducing SDS-PAGE loading buffer. The absence of a reducing agent is critical to preserve the thioester bond.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the protein bands. The formation of the higher molecular weight SUMO E1-SUMO1 thioester conjugate will be apparent.
-
Quantify the intensity of the thioester band at each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
X-ray Crystallography of the SUMO E1-COH000 Complex
This technique provides the high-resolution structural data necessary to visualize the inhibitor binding and its effects on the enzyme's conformation.
Objective: To determine the three-dimensional structure of SUMO E1 in a covalent complex with this compound.
Procedure:
-
Protein Expression and Purification: Express recombinant human SUMO E1 (SAE1/UBA2) in a suitable expression system (e.g., insect cells or E. coli) and purify to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
Complex Formation: Incubate the purified SUMO E1 with an excess of this compound to ensure complete covalent modification. The formation of the complex can be verified by mass spectrometry.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion methods (sitting or hanging drop) to obtain well-diffracting crystals of the SUMO E1-COH000 complex.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement with a previously determined structure of SUMO E1 as a search model.
-
Build the model of the SUMO E1-COH000 complex into the resulting electron density maps. The unambiguous electron density for this compound covalently attached to Cys30 confirms the binding site.
-
Refine the structure to achieve optimal agreement with the experimental data and stereochemical parameters.
-
-
Structural Analysis: Analyze the final refined structure to identify all protein-inhibitor interactions, measure conformational changes relative to the unbound enzyme, and elucidate the molecular basis of inhibition.
Conclusion and Future Directions
The elucidation of the structural basis for this compound's inhibitory activity represents a landmark in the development of targeted therapies against SUMOylation-dependent cancers. The detailed understanding of its allosteric, covalent mechanism provides a blueprint for the design of next-generation inhibitors with improved potency and specificity. Future research will likely focus on leveraging this structural knowledge to develop orally bioavailable analogs of this compound and to explore its therapeutic potential in a broader range of malignancies. The experimental protocols outlined herein serve as a foundational guide for researchers aiming to further investigate and build upon these critical findings.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: COH000's Effect on c-Myc and KRas-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
COH000 is a first-in-class, irreversible, allosteric, and covalent inhibitor of the SUMO-activating enzyme (SAE). This mechanism of action provides a novel therapeutic strategy for cancers dependent on the oncoproteins c-Myc and KRas. By inhibiting the initial step of the SUMOylation cascade, this compound triggers a signaling pathway that leads to the suppression of c-Myc, a critical driver in a majority of human cancers. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the effects of this compound on c-Myc and KRas-dependent malignancies.
Introduction
The c-Myc and KRas oncogenes are pivotal drivers of tumorigenesis and are frequently mutated or overexpressed in a wide range of human cancers, including colorectal and pancreatic cancers.[1] The disordered nature of c-Myc has made it a historically challenging target for small molecule inhibitors.[2] Similarly, KRas was long considered "undruggable" until the recent development of inhibitors targeting specific mutations like G12C. However, a significant portion of KRas mutations, such as G12D, remain difficult to target directly.[1]
This compound offers an alternative therapeutic avenue by targeting a key cellular process, SUMOylation, upon which these oncogene-driven cancers are dependent. SUMOylation is a post-translational modification essential for the function and stability of numerous proteins involved in cell cycle progression, signal transduction, and DNA repair. The SUMO-activating enzyme (SAE) is the E1 enzyme that initiates this cascade, making it a critical node for therapeutic intervention.[3] Genome-wide RNAi screens have identified the subunits of SAE as having strong synthetic lethal interactions with c-Myc, highlighting the dependence of c-Myc-driven cancers on the SUMOylation pathway.
Mechanism of Action of this compound
This compound covalently binds to a cryptic allosteric site on the SAE, distinct from the active site. This binding induces a significant conformational change in the enzyme, locking it in an inactive state and preventing the initial adenylation step of SUMOylation. This inhibition is highly selective for SUMOylation, with over 500-fold greater potency compared to the related ubiquitylation pathway.
The anti-cancer effects of this compound in c-Myc and KRas-dependent cancers are primarily mediated through the following signaling pathway:
-
Inhibition of SAE: this compound irreversibly inhibits the SUMO-activating enzyme.
-
Induction of miR-34b: The inhibition of SUMOylation leads to an increase in the expression of the microRNA miR-34b.
-
Downregulation of c-Myc: miR-34b is a known tumor suppressor that targets the mRNA of c-Myc for degradation, leading to a reduction in c-Myc protein levels.
While the direct effect of this compound on KRas is not explicitly detailed, the reliance of KRas-driven tumors on c-Myc provides a strong rationale for the efficacy of this compound in this context. Many downstream signaling pathways activated by mutant KRas converge on the upregulation of c-Myc.
Quantitative Preclinical Data
The following tables summarize the key quantitative data on the efficacy of this compound from preclinical studies.
| Parameter | Value | Assay | Source |
| In Vitro SUMOylation Inhibition (IC50) | 0.2 µM | In vitro SUMOylation Assay | |
| Selectivity (SUMOylation vs. Ubiquitylation) | >500-fold | In vitro Ubiquitylation Assay |
Table 1: In Vitro Efficacy of this compound
Further research is needed to populate a comprehensive table of IC50 values for this compound across a panel of c-Myc and KRas-dependent cancer cell lines.
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Source |
| Colorectal Cancer | HCT116 Xenograft | Not Specified | Statistically Significant |
Table 2: In Vivo Efficacy of this compound
Detailed quantitative data on tumor growth inhibition percentages, mouse strains, and specific dosing regimens are not yet publicly available and represent a key area for future investigation.
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in c-Myc and KRas-dependent cancers.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited. Specific parameters should be optimized for individual laboratory conditions and reagents.
In Vitro SUMOylation Assay
This assay is designed to measure the inhibitory effect of this compound on the activity of the SUMO-activating enzyme (SAE).
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, recombinant SUMO-1, E2 conjugating enzyme (Ubc9), and a substrate for SUMOylation (e.g., RanGAP1).
-
Enzyme and Inhibitor Incubation: Add recombinant SAE to the reaction mixture. For the experimental condition, add varying concentrations of this compound. For the control, add the vehicle (e.g., DMSO). Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific for the SUMOylated substrate to detect the extent of SUMOylation.
-
Data Analysis: Quantify the band intensities of the SUMOylated substrate. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cell Viability Assay (MTT/Resazurin)
This assay determines the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed c-Myc or KRas-dependent cancer cells (e.g., HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
Reagent Incubation: Add MTT or resazurin (B115843) reagent to each well and incubate for 2-4 hours at 37°C.
-
Signal Measurement: For the MTT assay, solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at 570 nm. For the resazurin assay, measure the fluorescence at an excitation/emission of ~560/590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for c-Myc
This protocol is for detecting changes in c-Myc protein levels following this compound treatment.
-
Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against c-Myc overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) for normalization.
Quantitative Real-Time PCR (qRT-PCR) for miR-34b and c-Myc mRNA
This method quantifies the changes in the expression of miR-34b and c-Myc mRNA.
-
RNA Extraction: Isolate total RNA, including miRNAs, from cells treated with this compound or vehicle using a suitable RNA isolation kit.
-
Reverse Transcription: For miR-34b, perform reverse transcription using a specific stem-loop primer. For c-Myc mRNA, use random hexamers or oligo(dT) primers.
-
qPCR: Perform quantitative PCR using a SYBR Green or TaqMan-based assay with specific primers for miR-34b and c-Myc.
-
Data Analysis: Normalize the expression levels to a suitable endogenous control (e.g., U6 snRNA for miRNA, GAPDH or ACTB for mRNA). Calculate the fold change in expression using the ΔΔCt method.
In Vivo Colorectal Cancer Xenograft Model
This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further ex vivo analysis (e.g., Western blot, immunohistochemistry for c-Myc). Calculate the tumor growth inhibition (TGI).
Conclusion and Future Directions
This compound represents a promising therapeutic agent for c-Myc and KRas-dependent cancers by targeting the SUMOylation pathway. Its unique allosteric mechanism of action and high selectivity offer potential advantages in terms of efficacy and safety. The preclinical data, although still emerging, provide a strong rationale for its further development.
Future research should focus on:
-
Establishing a comprehensive profile of this compound's activity across a broader panel of c-Myc and KRas-mutant cancer cell lines.
-
Conducting detailed in vivo efficacy studies with well-defined dosing regimens to quantify tumor growth inhibition and assess tolerability.
-
Investigating the potential for combination therapies, for example, with direct KRas inhibitors or other agents in the KRas signaling pathway.
-
Elucidating the full spectrum of downstream effects of SAE inhibition to identify additional biomarkers of response and potential mechanisms of resistance.
This in-depth technical guide serves as a foundational resource for researchers and drug developers interested in the therapeutic potential of this compound and the broader field of SUMOylation inhibition in oncology.
References
- 1. Protocol to modulate SUMOylation of a specific protein in budding yeast using chemical genetic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition allostérique des modifications de type ubiquitine par une classe d'inhibiteurs de l'enzyme activatrice SUMO. -CIRM [cirm.ca.gov]
- 3. Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for COH000 in vitro SUMOylation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
COH000 is a potent, allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE or SUMO E1).[1][2][3] It demonstrates high selectivity for the SUMOylation pathway over ubiquitylation, with an in vitro IC50 value of approximately 0.2 µM.[1][2] The unique mechanism of this compound involves binding to a cryptic allosteric site on the SUMO E1 enzyme, inducing a conformational change that locks the enzyme in an inactive state. This covalent modification prevents the initial adenylation step of the SUMOylation cascade. These application notes provide a detailed protocol for an in vitro SUMOylation assay to characterize the inhibitory activity of this compound.
Signaling Pathway and Inhibitor Mechanism
The SUMOylation cascade is a critical post-translational modification process that regulates numerous cellular events. It is initiated by the SUMO E1 activating enzyme, a heterodimer of SAE1 and SAE2, which activates the SUMO protein in an ATP-dependent manner. The activated SUMO is then transferred to the SUMO E2 conjugating enzyme, Ubc9. Finally, with the potential assistance of a SUMO E3 ligase, SUMO is conjugated to a lysine (B10760008) residue on the target substrate protein. This compound disrupts the very first step of this pathway.
Figure 1: SUMOylation pathway and the mechanism of this compound inhibition.
Quantitative Data Summary
The inhibitory potency of this compound on the SUMOylation pathway has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the efficacy of the inhibitor.
| Inhibitor | Target | Assay Type | IC50 (µM) | Selectivity | Reference |
| This compound | SUMO E1 (SAE) | In vitro SUMOylation | 0.2 | >500-fold vs. Ubiquitylation | |
| Ginkgolic Acid | SUMO E1 (SAE) | In vitro SUMOylation (RanGAP1) | 3.0 | Selective for SUMOylation | |
| Anacardic Acid | SUMO E1 (SAE) | In vitro SUMOylation (RanGAP1) | 2.2 | Selective for SUMOylation |
Experimental Protocol: In Vitro SUMOylation Assay for this compound
This protocol details the steps to assess the inhibitory effect of this compound on the formation of the SUMO E1-SUMO thioester intermediate, a critical early step in the SUMOylation cascade. The readout is performed using SDS-PAGE and Western blotting to detect the covalent complex between the SAE2 subunit (also known as Uba2) and SUMO-1.
Materials and Reagents
-
Recombinant Human SUMO E1 Activating Enzyme (SAE1/SAE2 heterodimer)
-
Recombinant Human SUMO-1
-
Recombinant Human Ubc9
-
This compound
-
ATP solution
-
SUMOylation Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1 mM DTT)
-
DMSO (for dissolving this compound)
-
4x SDS-PAGE Sample Buffer
-
Tris-Glycine SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-SAE2 (Uba2) antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Deionized water
Experimental Workflow
Figure 2: Experimental workflow for the this compound in vitro SUMOylation assay.
Step-by-Step Procedure
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to achieve a range of desired concentrations for the IC50 determination (e.g., from 100 µM to 0.01 µM).
-
-
Pre-incubation of SUMO E1 with this compound:
-
In a microcentrifuge tube, prepare a reaction mixture containing SUMOylation Reaction Buffer and recombinant SUMO E1 enzyme (e.g., 50 nM final concentration).
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.
-
Incubate at 30°C for 30 minutes to allow for the covalent binding of this compound to the SUMO E1 enzyme.
-
-
Initiation of the SUMOylation Reaction:
-
To the pre-incubated mixture, add recombinant SUMO-1 (e.g., 1 µM final concentration) and ATP (e.g., 2 mM final concentration) to initiate the reaction.
-
The final reaction volume should be consistent across all samples (e.g., 20 µL).
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 4x SDS-PAGE Sample Buffer to each reaction tube.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto a Tris-Glycine SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SAE2 (Uba2) antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The formation of a higher molecular weight band corresponding to the SAE2-SUMO-1 thioester intermediate should be observed in the control samples.
-
-
Data Analysis:
-
Quantify the band intensity of the SAE2-SUMO-1 conjugate and the unmodified SAE2 band for each this compound concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Results
A successful experiment will show a dose-dependent decrease in the intensity of the SAE2-SUMO-1 thioester band with increasing concentrations of this compound. The vehicle control (DMSO) should exhibit a strong band corresponding to the SAE2-SUMO-1 conjugate, indicating a robust SUMOylation reaction. By analyzing the band intensities, a sigmoidal dose-response curve can be generated, from which the IC50 value of this compound can be accurately determined.
References
Application Notes and Protocols for COH000 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
COH000 is a first-in-class, covalent, and allosteric inhibitor of the Small Ubiquitin-like Modifier (SUMO)-activating enzyme (SAE or SUMO E1). By targeting a cryptic pocket on the SAE1/UBA2 heterodimer, this compound effectively blocks the initiation of the SUMOylation cascade, a critical post-translational modification pathway implicated in various cellular processes, including cell cycle progression, DNA repair, and signal transduction. Dysregulation of SUMOylation is frequently observed in cancer, making it a compelling target for therapeutic intervention. This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer models, including colorectal cancer and lymphoma, primarily through the downregulation of the oncoprotein c-Myc.[1][2]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
This compound is a highly specific inhibitor of SUMO E1, with an in vitro IC50 of approximately 0.2 µM.[1] It exhibits over 500-fold selectivity for SUMOylation over the related ubiquitination pathway.[1] The inhibitory mechanism is allosteric and non-ATP competitive, meaning it does not bind to the ATP-binding site of the enzyme. Instead, this compound targets a cryptic binding pocket, inducing a conformational change that locks the enzyme in an inactive state.[1] This inhibition of SUMO E1 leads to a global decrease in protein SUMOylation, which in turn affects downstream signaling pathways. One of the key consequences of this compound treatment is the upregulation of microRNA-34b (miR-34b), which subsequently leads to the downregulation of its target, the proto-oncogene c-Myc.[1][3] The reduction in c-Myc levels is a major contributor to the anti-tumor effects of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| HCT116 | Colorectal Carcinoma | Cell Viability (MTT) | IC50 | Not explicitly stated, but effective concentrations are in the µM range. | Potent inhibition of cell viability. | [4][5][6][7][8][9][10][11][12][13] |
| Ramos | Burkitt's Lymphoma | Cell Viability | IC50 | Not explicitly stated, but effective concentrations are in the µM range. | Potent inhibition of cell viability. | [14] |
| HCT116 | Colorectal Carcinoma | Apoptosis (Annexin V/PI) | % Apoptotic Cells | 5 µM | Significant increase in apoptosis after 48h. | [5][7] |
| Ramos | Burkitt's Lymphoma | Apoptosis (Annexin V/PI) | % Apoptotic Cells | 5 µM | Significant increase in apoptosis after 48h. | |
| HCT116 | Colorectal Carcinoma | Western Blot | c-Myc Protein Level | 5 µM | Time-dependent decrease in c-Myc protein levels. | [1] |
| Ramos | Burkitt's Lymphoma | Western Blot | c-Myc Protein Level | 5 µM | Time-dependent decrease in c-Myc protein levels. | [1] |
| HCT116 | Colorectal Carcinoma | qRT-PCR | miR-34b Expression | 5 µM | Time-dependent increase in miR-34b expression. | [3] |
| Ramos | Burkitt's Lymphoma | qRT-PCR | miR-34b Expression | 5 µM | Time-dependent increase in miR-34b expression. | [3] |
Experimental Protocols
General Guidelines for this compound Handling and Storage
-
Solubility: this compound is soluble in DMSO. For cell culture experiments, prepare a stock solution of 10 mM in DMSO.
-
Storage: Store the solid compound and DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound in cell culture medium for each experiment. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, Ramos)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For suspension cells like Ramos, use V-bottom plates.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).
-
Remove the medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells upon this compound treatment using flow cytometry.
Materials:
-
Cancer cell lines (e.g., HCT116, Ramos)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after treatment.
-
Treat cells with this compound (e.g., 5 µM) or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis of c-Myc
This protocol is to determine the effect of this compound on the protein expression of c-Myc.
Materials:
-
Cancer cell lines (e.g., HCT116, Ramos)
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-c-Myc (e.g., from Cell Signaling Technology or Santa Cruz Biotechnology)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound (e.g., 5 µM) for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines (e.g., HCT116, Ramos)
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound (e.g., 5 µM) or vehicle control for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits SUMO E1, leading to increased miR-34b, decreased c-Myc, and ultimately cell cycle arrest and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regulation of miR-34b/c-targeted gene expression program by SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of p53-Independent Apoptosis and G1 Cell Cycle Arrest by Fucoidan in HCT116 Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mammea siamensis Flower Extract-Induced Cell Death Apoptosis in HCT116 Colon Cancer Cells via Vacuolar-Type H+-ATPase Inhibition Associated with GSK-3β/β-Catenin, PI3K/Akt/NF-κB, and MAPK Signaling Pathway [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
COH000 Application Notes and Protocols for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
COH000 is a novel, allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE E1) with an in vitro IC50 of 0.2 μM for SUMOylation. It demonstrates high selectivity for SUMOylation over ubiquitylation (over 500-fold) and inhibits SUMO adenylation without directly competing with ATP or SUMO1 binding. Preclinical studies have highlighted its potential as an anti-cancer therapeutic, demonstrating significant anti-tumor activity in colorectal cancer xenograft models. These application notes provide detailed protocols for the use of this compound in mouse xenograft models, based on published preclinical data, to facilitate further research into its therapeutic efficacy.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the SUMOylation pathway, a critical post-translational modification process often dysregulated in cancer. Inhibition of SAE E1 by this compound leads to a cascade of downstream effects, including the reduction of c-Myc expression, a key oncogenic transcription factor. This ultimately results in decreased cancer cell proliferation and increased apoptosis (programmed cell death). The SUMOylation pathway's role in regulating key cellular processes makes it a compelling target for cancer therapy.
Signaling Pathway
Caption: The SUMOylation pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative preclinical study of this compound in a mouse xenograft model.
| Parameter | Details | Reference |
| Cell Line | HCT-116 (Human Colorectal Carcinoma) | |
| Mouse Strain | Plasma esterase-deficient SCID (Es1e/SCID) | |
| This compound Dosage | 50 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Treatment Schedule | Once daily for 14 days | |
| Efficacy | Significant inhibition of tumor growth | |
| Mechanism of Action | Reduction of SAE2 and c-Myc levels in tumor tissues, increased apoptosis |
Experimental Protocols
HCT-116 Cell Culture
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Mouse Xenograft Model
-
Animal Model: Use female plasma esterase-deficient SCID (Es1e/SCID) mice, 6-8 weeks old. The use of this specific strain is crucial to minimize the in vivo hydrolysis of this compound due to its ester bonds.
-
Cell Preparation for Implantation:
-
Harvest HCT-116 cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel®.
-
The final cell concentration should be 3 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using a digital caliper every 2-3 days.
-
Application Notes and Protocols for COH000 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates the dysregulation of post-translational modifications in the pathogenesis of these disorders. One such modification, SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, is crucial for various cellular processes, including protein localization, stability, and function. Aberrant SUMOylation has been linked to the aggregation of key proteins involved in neurodegeneration, such as tau, α-synuclein, and huntingtin.
COH000 is a potent and specific allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE or SUMO E1), the first and rate-limiting step in the SUMOylation cascade.[1][2] With an in-vitro IC50 of 0.2 μM for SUMOylation and over 500-fold selectivity for SUMOylation over ubiquitylation, this compound presents a valuable pharmacological tool to investigate the role of global SUMOylation in neurodegenerative disease models and as a potential therapeutic starting point.[1][2] These application notes provide an overview of the potential applications of this compound in neurodegenerative disease research and detailed protocols for its use in key experiments.
Mechanism of Action of this compound
This compound targets a cryptic allosteric pocket on the SAE heterodimer, distinct from the active site.[3][4] This binding induces a conformational change that locks the enzyme in an inactive state, thereby preventing the activation of SUMO proteins and their subsequent conjugation to target proteins.[3][4] This non-ATP competitive inhibition leads to a global reduction in protein SUMOylation.[1]
Data Presentation: In Vitro Properties of this compound
| Parameter | Value | Reference |
| Target | SUMO-activating enzyme (SAE, SUMO E1) | [1] |
| Mechanism | Allosteric, covalent, irreversible inhibitor | [1][2] |
| IC50 (in vitro SUMOylation) | 0.2 µM | [1] |
| Selectivity | >500-fold for SUMOylation over ubiquitylation | [1] |
Proposed Applications in Neurodegenerative Disease Research
Based on the established role of SUMOylation in neurodegenerative pathways, this compound can be utilized to:
-
Investigate the role of global SUMOylation in protein aggregation: Study the effect of inhibiting overall SUMOylation on the formation of tau tangles in Alzheimer's disease models, α-synuclein Lewy bodies in Parkinson's disease models, and mutant huntingtin aggregates in Huntington's disease models.
-
Elucidate the impact of SUMOylation on neuronal viability and function: Assess the consequences of reduced SUMOylation on neuronal survival, synaptic plasticity, and mitochondrial function in cellular and animal models of neurodegeneration.
-
Validate the SUMO-activating enzyme as a therapeutic target: Evaluate the potential of inhibiting SUMO E1 to mitigate neurotoxic phenotypes and improve behavioral outcomes in preclinical models of neurodegenerative diseases.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on α-Synuclein Aggregation
This protocol describes a cell-based assay to determine the effect of this compound on the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.
1. Cell Culture and Treatment:
- Culture human neuroblastoma SH-SY5Y cells or primary neurons.
- Induce α-synuclein aggregation by treating cells with pre-formed α-synuclein fibrils (PFFs).
- Concurrently treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).
- Incubate for a specified period (e.g., 24-72 hours).
2. Western Blot Analysis for SUMOylation and α-Synuclein:
- Lyse the cells and perform protein quantification.
- Run SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe with primary antibodies against total SUMO-1 and SUMO-2/3 to confirm inhibition of SUMOylation.
- Probe with antibodies against total and phosphorylated (Ser129) α-synuclein to assess changes in its levels and post-translational modifications.
- Use a loading control (e.g., β-actin or GAPDH) for normalization.
3. Immunocytochemistry for α-Synuclein Inclusions:
- Fix cells with 4% paraformaldehyde.
- Permeabilize with 0.25% Triton X-100.
- Block with 5% bovine serum albumin.
- Incubate with an antibody against phosphorylated α-synuclein (Ser129).
- Use a fluorescently labeled secondary antibody.
- Counterstain nuclei with DAPI.
- Visualize and quantify α-synuclein inclusions using fluorescence microscopy.
4. Cell Viability Assay:
- Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions to determine the neuroprotective or neurotoxic effects of this compound treatment.
Protocol 2: Evaluation of this compound in a Transgenic Mouse Model of Alzheimer's Disease
This protocol outlines an in vivo study to assess the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or 3xTg-AD).
1. Animal Treatment:
- Use age-matched transgenic and wild-type littermate control mice.
- Administer this compound or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency. The dosing regimen should be established based on pharmacokinetic and tolerability studies.
- Treat animals for a specified duration (e.g., 4-12 weeks).
2. Behavioral Testing:
- Perform a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.
3. Brain Tissue Collection and Processing:
- At the end of the treatment period, euthanize the mice and perfuse with saline.
- Harvest the brains; one hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
4. Biochemical Analysis:
- Prepare brain homogenates from the frozen hemisphere.
- Perform Western blotting to confirm the inhibition of SUMOylation in the brain tissue.
- Use ELISAs to quantify the levels of soluble and insoluble amyloid-beta (Aβ40 and Aβ42) peptides.
- Perform Western blotting to analyze the levels of total and phosphorylated tau.
5. Immunohistochemistry:
- Section the fixed brain tissue.
- Perform immunohistochemical staining for amyloid plaques (e.g., using 6E10 or 4G8 antibodies) and neurofibrillary tangles (e.g., using AT8 antibody for phosphorylated tau).
- Quantify the plaque and tangle load in relevant brain regions such as the hippocampus and cortex.
Visualizations
SUMOylation Signaling Pathway and Point of Inhibition by this compound
Caption: The SUMOylation cascade and the inhibitory action of this compound on the SUMO-activating enzyme (SAE).
Experimental Workflow for In Vitro Analysis of this compound
Caption: A generalized workflow for assessing the in vitro effects of this compound on protein aggregation.
Proposed Logical Relationship in Neurodegeneration
Caption: Proposed mechanism of this compound's potential neuroprotective effects via inhibition of SUMOylation.
References
Application Notes and Protocols: Utilizing COH000 to Elucidate Viral Infection Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of viral infection pathways is critical for the development of novel antiviral therapies. Viruses adeptly manipulate host cellular processes to facilitate their replication and evade immune surveillance. One such process is SUMOylation, a post-translational modification that regulates the function of a vast number of cellular proteins. The small ubiquitin-like modifier (SUMO) pathway has been implicated in various stages of the viral life cycle, as well as in the host's innate immune response.[1][2][3] COH000 is a highly specific, allosteric, and covalent inhibitor of the SUMO-activating enzyme (SAE1/UBA2), the first step in the SUMOylation cascade.[4][5][6] This property makes this compound a valuable tool to investigate the role of SUMOylation in viral infections and to explore the potential of SUMOylation inhibitors as antiviral agents.
These application notes provide a comprehensive guide for utilizing this compound to study its effects on viral replication and the host's innate immune signaling, with a focus on the cGAS-STING pathway.
Mechanism of Action and Rationale for Use in Virology
This compound targets a cryptic allosteric site on the SUMO E1 enzyme, leading to its irreversible inhibition and a subsequent global decrease in protein SUMOylation.[4][6][7] Many viruses usurp the host SUMOylation machinery to enhance their replication, for instance, by modifying viral proteins to increase their stability or alter their subcellular localization.[2][3] Conversely, the host employs SUMOylation to modulate its antiviral responses, including the interferon (IFN) pathway.[8][9][10]
A key antiviral signaling cascade is the cGAS-STING pathway, which detects cytosolic viral DNA and triggers a type I interferon response.[11][12] This pathway is negatively regulated by the three-prime repair exonuclease 1 (TREX1), which degrades cytosolic DNA, thereby preventing aberrant activation of cGAS.[13][14] The interplay between SUMOylation, TREX1, and the cGAS-STING pathway presents a compelling rationale for the use of this compound in virology research. By inhibiting global SUMOylation, this compound may alter the activity of proteins involved in these pathways, thereby revealing novel mechanisms of viral pathogenesis and host defense.
Key Research Questions Addressed by this compound
-
Does inhibition of SUMOylation affect the replication of a specific virus?
-
How does this compound impact the host's innate immune response to viral infection, particularly the cGAS-STING pathway?
-
Can this compound be used to identify viral or host proteins whose SUMOylation is critical for the viral life cycle?
Experimental Workflows
The following diagrams illustrate the proposed experimental workflows for investigating the impact of this compound on viral infection and host cell signaling.
Caption: A general experimental workflow for studying the effects of this compound.
Caption: Hypothesized signaling pathways affected by this compound in viral infection.
Protocols
Protocol 1: Viral Replication Assay
This protocol is designed to determine the effect of this compound on the replication of a chosen virus.
Materials:
-
Virus stock of known titer
-
Host cell line permissive to the virus
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
96-well plates
-
Reagents for chosen viral quantification method (e.g., crystal violet for plaque assays, reagents for qPCR)
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Infection: Once cells are confluent, infect them with the virus at a multiplicity of infection (MOI) of 0.1.
-
Treatment: Immediately after infection, add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for a period appropriate for the virus's replication cycle (e.g., 24, 48, 72 hours).
-
Quantification of Viral Titer:
-
Plaque Assay: Perform a standard plaque assay to determine the number of infectious virus particles.
-
qPCR: Extract viral nucleic acids and quantify the viral genome copy number using qPCR.
-
Data Presentation:
| This compound Concentration (µM) | Viral Titer (PFU/mL) | Fold Change vs. Control | Viral Genome Copy Number | Fold Change vs. Control |
| 0 (Vehicle) | 1.0 | 1.0 | ||
| 0.1 | ||||
| 1 | ||||
| 10 |
Protocol 2: Analysis of cGAS-STING Pathway Activation
This protocol assesses the impact of this compound on the activation of the cGAS-STING pathway during viral infection.
Materials:
-
Infected and treated cell lysates from Protocol 1
-
Reagents for Western blotting (primary and secondary antibodies for p-TBK1, TBK1, p-IRF3, IRF3, STING, and a loading control like GAPDH)
-
Reagents for RT-qPCR (primers for IFN-β and other interferon-stimulated genes like ISG15 and CXCL10)
Procedure:
-
Protein Analysis (Western Blot):
-
Prepare cell lysates from infected and treated cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total TBK1, IRF3, and STING.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from infected and treated cells.
-
Synthesize cDNA.
-
Perform qPCR using primers for IFN-β, ISG15, and CXCL10. Normalize to a housekeeping gene.
-
Data Presentation:
Table 2.1: Western Blot Densitometry Analysis (Fold Change vs. Infected Control)
| Treatment | p-TBK1/TBK1 | p-IRF3/IRF3 | STING/GAPDH |
| Uninfected | |||
| Infected + Vehicle | 1.0 | 1.0 | 1.0 |
| Infected + this compound (1 µM) | |||
| Infected + this compound (10 µM) |
Table 2.2: RT-qPCR Analysis (Fold Change in Gene Expression vs. Infected Control)
| Treatment | IFN-β | ISG15 | CXCL10 |
| Uninfected | |||
| Infected + Vehicle | 1.0 | 1.0 | 1.0 |
| Infected + this compound (1 µM) | |||
| Infected + this compound (10 µM) |
Protocol 3: TREX1 Activity Assay
This protocol measures the exonuclease activity of TREX1 in cell lysates treated with this compound. A commercial kit, such as the Enzolution™ TREX1 Assay System, is recommended for this purpose.[13][15]
Materials:
-
Cell lysates from cells treated with this compound
-
TREX1 activity assay kit (containing TREX1 substrate, buffer, and detection reagents)
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Lyse cells treated with this compound or vehicle control.
-
Assay Setup: Follow the manufacturer's instructions for the TREX1 activity assay. This typically involves incubating the cell lysates with a DNA substrate.
-
Detection: Measure the product of the exonuclease reaction (e.g., dAMP) using a fluorescence polarization-based method.[14][16]
-
Data Analysis: Calculate the TREX1 activity based on the rate of substrate degradation.
Data Presentation:
| This compound Concentration (µM) | TREX1 Activity (Relative Fluorescence Units/min) | % Activity vs. Control |
| 0 (Vehicle) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 |
Conclusion
This compound serves as a powerful chemical probe to dissect the intricate role of SUMOylation in viral infection and the host's immune response. By employing the protocols outlined in these application notes, researchers can systematically investigate the antiviral potential of SUMOylation inhibition and uncover novel therapeutic targets. The detailed data presentation tables will facilitate the clear and concise reporting of findings, contributing to a deeper understanding of virus-host interactions.
References
- 1. SUMOylation Affects the Interferon Blocking Activity of the Influenza A Nonstructural Protein NS1 without Affecting Its Stability or Cellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SUMOylation in Viral Replication and Antiviral Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human immunodeficiency virus type 1 impairs sumoylation | Life Science Alliance [life-science-alliance.org]
- 9. Frontiers | Crosstalk Between SUMO and Ubiquitin-Like Proteins: Implication for Antiviral Defense [frontiersin.org]
- 10. Interferons in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The cGAS-STING pathway in viral infections: a promising link between inflammation, oxidative stress and autophagy [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
Application Note: Protocol for Assessing the Anti-Proliferation Activity of COH000
For Researchers, Scientists, and Drug Development Professionals
Introduction
COH000 is a potent, covalent, and irreversible allosteric inhibitor of the SUMO-activating enzyme (SAE or SUMO E1). The dysregulation of SUMOylation, a post-translational modification process, is implicated in the pathogenesis of various cancers, making SAE a compelling target for therapeutic intervention. This compound has demonstrated significant anti-tumor and anti-proliferative activity in preclinical cancer models, particularly in colorectal cancer. This document provides a detailed protocol for assessing the anti-proliferation activity of this compound in cancer cell lines using the MTT assay.
Mechanism of Action: Inhibition of SUMOylation
This compound exerts its anti-proliferative effects by inhibiting the SUMOylation cascade at its initial step. It binds to a cryptic pocket on the SAE heterodimer, distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This prevents the ATP-dependent activation of SUMO proteins, thereby blocking their subsequent transfer to conjugating enzymes (E2) and ligation to target proteins (E3). The inhibition of SUMOylation disrupts various cellular processes crucial for cancer cell survival and proliferation, including the regulation of key oncogenes like c-Myc.
Signaling Pathway
// Nodes SUMO_precursor [label="SUMO Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Mature_SUMO [label="Mature SUMO", fillcolor="#F1F3F4", fontcolor="#202124"]; SAE [label="SAE (E1)\nAos1/Uba2", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; UBC9 [label="UBC9 (E2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3_Ligase [label="E3 Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target_Protein [label="Target Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; SUMOylated_Protein [label="SUMOylated\nTarget Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; SENP [label="SENP", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n&\nSurvival", shape=octagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMyc [label="c-Myc", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges SUMO_precursor -> Mature_SUMO [label="SENP"]; Mature_SUMO -> SAE [label="ATP"]; SAE -> UBC9; UBC9 -> E3_Ligase; E3_Ligase -> Target_Protein; Target_Protein -> SUMOylated_Protein [label="SUMO"]; SUMOylated_Protein -> Target_Protein [label="deSUMOylation", dir=back]; SENP -> SUMOylated_Protein [style=dashed, arrowhead=tee]; this compound -> SAE [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibition"]; SUMOylated_Protein -> cMyc [label=" Regulation"]; cMyc -> Cell_Proliferation; } /dot
Caption: this compound inhibits the SUMOylation pathway.
Experimental Protocol: MTT Assay for Anti-Proliferation
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the anti-proliferative activity of this compound on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials
-
This compound (stock solution in DMSO)
-
Human colorectal cancer cell lines (e.g., HCT116, DLD-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure
Caption: Experimental workflow for the MTT assay.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on known IC50 values, is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
| Cell Line | This compound IC50 (µM) | Incubation Time (hours) |
| HCT116 | 9.7[1] | 72 |
| DLD-1 | 6.9[1] | 72 |
| User-determined | Calculated Value | As per experiment |
Conclusion
This protocol provides a robust and reproducible method for assessing the anti-proliferative activity of this compound. By understanding its mechanism of action and following this detailed experimental guide, researchers can effectively evaluate the potential of this compound as a therapeutic agent in various cancer models.
References
COH000 Treatment for Patient-Derived Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, developed by implanting human tumor tissue directly into immunodeficient mice, have emerged as a critical tool in preclinical cancer research. These models are recognized for their ability to recapitulate the heterogeneity and molecular diversity of the original patient tumors, offering a more predictive platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts. COH000 is a novel, first-in-class, allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE or SUMO E1). The SUMOylation pathway is implicated in the pathogenesis of various cancers, making it a promising target for therapeutic intervention. These application notes provide a comprehensive overview of the use of this compound in PDX models, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action of this compound
This compound exerts its anticancer effects by specifically targeting the SUMOylation cascade. SUMOylation is a post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are conjugated to target proteins, altering their function, localization, and stability. This process is initiated by the SUMO E1 activating enzyme, a heterodimer of SAE1 and SAE2.
This compound is an allosteric inhibitor that covalently binds to a cryptic pocket on the SAE enzyme, distinct from the active site. This binding induces a conformational change that locks the enzyme in an inactive state, thereby preventing the transfer of SUMO to the E2 conjugating enzyme and subsequent SUMOylation of substrate proteins. This disruption of the SUMOylation pathway has been shown to have anti-tumor activity in preclinical models, particularly in colorectal cancer.
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on the SUMOylation pathway.
Quantitative Data on this compound Efficacy in PDX Models
While preclinical studies have demonstrated the anti-tumor activity of this compound in xenograft models of colorectal cancer, specific quantitative data from patient-derived xenograft studies, including detailed tumor growth inhibition and survival analysis, are not yet publicly available in a structured format. The following tables are provided as templates for researchers to populate with their experimental data when evaluating this compound in PDX models.
Table 1: Tumor Growth Inhibition in this compound-Treated PDX Models
| PDX Model ID | Cancer Type | Treatment Group | Dosing Regimen | % Tumor Growth Inhibition (TGI) | p-value |
| e.g., CR-001 | Colorectal | Vehicle Control | e.g., 0.5% CMC, p.o., QD | N/A | N/A |
| This compound | e.g., 50 mg/kg, p.o., QD | ||||
| e.g., NSCLC-002 | NSCLC | Vehicle Control | N/A | N/A | |
| This compound |
Table 2: Survival Analysis in this compound-Treated PDX Models
| PDX Model ID | Cancer Type | Treatment Group | Median Survival (Days) | Hazard Ratio (HR) | p-value |
| e.g., CR-001 | Colorectal | Vehicle Control | N/A | N/A | |
| This compound | |||||
| e.g., NSCLC-002 | NSCLC | Vehicle Control | N/A | N/A | |
| This compound |
Experimental Protocols
The following protocols provide a detailed methodology for the establishment of PDX models and the subsequent evaluation of this compound efficacy.
Protocol 1: Establishment of Patient-Derived Xenograft Models
-
Tumor Tissue Acquisition:
-
Obtain fresh, sterile tumor tissue from consenting patients undergoing surgical resection or biopsy.
-
Transport the tissue to the laboratory in a sterile container on ice containing transport medium (e.g., RPMI-1640 with antibiotics).
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove any blood or necrotic tissue.
-
Mechanically dissect the tumor into small fragments (approximately 2-3 mm³).
-
-
Animal Model:
-
Use severely immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG) mice, aged 6-8 weeks.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
For orthotopic models, implant the tumor fragment into the corresponding organ of origin.
-
-
Monitoring Tumor Growth:
-
Monitor the mice regularly for tumor growth.
-
Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and process it as described in step 2 for implantation into the next generation of mice (passaging). It is recommended to use low-passage tumors for efficacy studies to maintain the characteristics of the original tumor.
-
Experimental Workflow for PDX Establishment
Caption: Workflow for establishing patient-derived xenograft models.
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
-
PDX Model Selection:
-
Select established PDX models of the desired cancer type with consistent growth kinetics.
-
-
Animal Cohort and Randomization:
-
Expand the selected PDX model to generate a cohort of tumor-bearing mice.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage) at the predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
Define study endpoints, such as a maximum tumor volume or a predetermined study duration.
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Calculate the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the treatment effect.
-
For survival studies, generate Kaplan-Meier survival curves and perform log-rank tests.
-
Logical Flow for this compound Efficacy Study in PDX Models
Caption: Logical workflow for conducting an in vivo efficacy study.
Conclusion
The use of this compound in patient-derived xenograft models represents a promising approach for the preclinical evaluation of this novel SUMOylation inhibitor. The protocols outlined in these application notes provide a framework for researchers to conduct robust and reproducible in vivo efficacy studies. While specific quantitative efficacy data for this compound in PDX models is still emerging, the provided templates will aid in the standardized collection and presentation of such data. The continued investigation of this compound in these highly relevant preclinical models will be crucial in determining its clinical potential for the treatment of various cancers.
Application Notes and Protocols for Detecting COH000 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
COH000 is a potent, allosteric, and irreversible covalent inhibitor of the SUMO-activating enzyme (SUMO E1), a critical component of the SUMOylation pathway.[1] It exhibits high selectivity for SUMOylation over ubiquitylation and demonstrates anti-proliferative activity in cancer cells.[1] this compound covalently modifies Cysteine 30 (Cys30) on the Uba2 (also known as SAE2) subunit of the SUMO E1 heterodimer, locking the enzyme in an inactive conformation.[2] Accurate determination of this compound target engagement within a cellular context is crucial for understanding its mechanism of action, validating its therapeutic window, and guiding further drug development.
These application notes provide detailed protocols for three key methods to detect and quantify the engagement of this compound with its cellular target, SUMO E1. The described techniques are:
-
Cellular Thermal Shift Assay (CETSA™): To confirm direct binding of this compound to SUMO E1 in intact cells.
-
Immunoprecipitation and Western Blotting: To assess the inhibition of SUMO E1 activity by monitoring the formation of SUMO-E2 (Ubc9) conjugates.
-
Mass Spectrometry-Based Proteomics: For unambiguous identification of the covalent modification of Uba2 by this compound at the peptide level.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 (in vitro SUMOylation) | 0.2 µM | In vitro | [1] |
| Selectivity | >500-fold for SUMOylation over ubiquitylation | In vitro | [1] |
Signaling Pathway and Experimental Workflow Diagrams
SUMOylation Signaling Pathway
The following diagram illustrates the SUMOylation cascade, highlighting the role of SUMO E1 (SAE1/Uba2), the direct target of this compound.
Caption: The SUMOylation cascade and the inhibitory action of this compound on SUMO E1.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA™)
This diagram outlines the workflow for assessing this compound target engagement using CETSA™.
Caption: Workflow for CETSA™ to determine this compound target engagement.
Protocol 1: Cellular Thermal Shift Assay (CETSA™)
This protocol describes how to perform a CETSA™ experiment to demonstrate the direct binding of this compound to the Uba2 subunit of SUMO E1 in intact cells. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials
-
Cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Antibodies:
-
Primary antibody: Rabbit anti-UBA2/SAE2 (Several commercial sources are available, e.g., Cell Signaling Technology #5293, Abcam ab185955).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Western blot reagents and equipment
-
Thermal cycler or heating block
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for the desired time (e.g., 1-4 hours) in complete medium.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping and wash twice with ice-cold PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS with protease inhibitors to a final concentration of 1-5 x 10^7 cells/mL.
-
Aliquot the cell suspension (50-100 µL per temperature point) into PCR tubes.
-
-
Heating Step:
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control (room temperature).
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against Uba2, followed by an HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Data Analysis and Expected Results
-
Quantify the band intensity of Uba2 for each temperature point in both the vehicle- and this compound-treated samples.
-
Normalize the intensity of each band to the intensity of the unheated control for each treatment group.
-
Plot the normalized band intensity as a function of temperature to generate melting curves.
-
A positive result is indicated by a rightward shift in the melting curve for the this compound-treated sample compared to the vehicle-treated sample, demonstrating stabilization of Uba2 upon this compound binding.
Protocol 2: Immunoprecipitation and Western Blotting for SUMO-E2 Conjugate
This protocol assesses the functional consequence of this compound binding to SUMO E1 by measuring the level of the downstream SUMO-Ubc9 (E2) thioester conjugate. Inhibition of SUMO E1 by this compound will prevent the transfer of SUMO to Ubc9, leading to a decrease in the SUMO-Ubc9 conjugate.
Materials
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) containing N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes (SENPs)
-
Protease inhibitor cocktail
-
Antibodies:
-
Primary antibody for immunoprecipitation: Anti-Ubc9 antibody
-
Primary antibody for Western blotting: Anti-SUMO-2/3 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
-
Protein A/G agarose (B213101) beads
-
Laemmli sample buffer
-
SDS-PAGE gels (non-reducing conditions may be necessary to preserve the thioester bond)
-
PVDF membrane
-
Western blot reagents and equipment
Experimental Protocol
-
Cell Treatment and Lysis:
-
Treat cells with a dose-range of this compound or vehicle (DMSO) as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing NEM and protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation of Ubc9:
-
Pre-clear the cell lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-Ubc9 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads extensively with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-SUMO-2/3 antibody to detect the SUMO-Ubc9 conjugate.
-
Also, probe a separate blot of the input lysates with antibodies against Ubc9 and SUMO-2/3 to ensure equal loading and expression levels.
-
Data Analysis and Expected Results
-
A band corresponding to the molecular weight of the SUMO-Ubc9 conjugate should be visible in the vehicle-treated sample.
-
A dose-dependent decrease in the intensity of the SUMO-Ubc9 conjugate band is expected in the this compound-treated samples, indicating inhibition of SUMO E1 activity.
Protocol 3: Mass Spectrometry-Based Identification of Covalent Modification
This protocol provides a workflow for the direct identification of the covalent adduct formed between this compound and the Uba2 subunit of SUMO E1 in cells.
Materials
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., 8 M urea (B33335) in a suitable buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Reagents for solid-phase extraction (SPE) for peptide cleanup
-
LC-MS/MS system
Experimental Protocol
-
Cell Treatment and Protein Extraction:
-
Treat a large number of cells (e.g., 1-5 x 10^8) with a high concentration of this compound (e.g., 10-50 µM) to ensure a detectable level of target modification. Include a vehicle-treated control.
-
Harvest and lyse the cells in a denaturing lysis buffer (e.g., 8 M urea).
-
-
Protein Digestion:
-
Reduce the protein disulfide bonds with DTT and alkylate the free cysteines with IAA.
-
Dilute the urea concentration and digest the proteins with trypsin overnight.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture and desalt using a C18 SPE cartridge.
-
Elute and dry the peptides.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, targeting precursor ions for fragmentation.
-
Data Analysis and Expected Results
-
Search the MS/MS data against a human protein database using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).
-
Include a variable modification in the search parameters corresponding to the mass of this compound on cysteine residues.
-
The expected result is the identification of a peptide from Uba2 containing Cys30 with a mass shift corresponding to the addition of this compound.
-
The MS/MS spectrum of the modified peptide should show fragment ions that confirm the sequence of the peptide and the location of the modification on Cys30.
Conceptual Approach for a Competitive Binding Assay
Due to the allosteric and covalent nature of this compound, a standard competitive binding assay is challenging to implement without a specific tool compound. However, a conceptual approach could be developed based on the principles of activity-based protein profiling (ABPP).
Workflow Diagram: Competitive ABPP for this compound
Caption: Conceptual workflow for a competitive ABPP to assess this compound target engagement.
Principle and Requirements
This method would require the synthesis of a probe molecule that is structurally similar to this compound but contains a bioorthogonal handle, such as an alkyne group. This "Alkyne-Probe" would be expected to bind to the same allosteric site on Uba2 and react with Cys30.
-
Pre-treatment: Cells would be pre-treated with this compound, which would occupy the allosteric binding site on Uba2.
-
Probe Treatment: Subsequently, the cells would be treated with the Alkyne-Probe. In the this compound-treated cells, the binding of the Alkyne-Probe to Uba2 would be blocked.
-
Lysis and Click Chemistry: After cell lysis, a reporter tag, such as biotin-azide, would be attached to the alkyne handle of the probe via click chemistry.
-
Enrichment and Detection: Biotinylated proteins would be enriched using streptavidin beads, and the amount of Uba2 pulled down would be quantified by Western blotting. A decrease in the amount of Uba2 pulled down in the this compound-treated cells compared to the vehicle-treated cells would indicate target engagement.
This approach would provide a semi-quantitative measure of this compound target engagement in a cellular context. The development of a suitable probe is a prerequisite for this assay.
References
Application Notes and Protocols: COH000 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
COH000 is an investigational, first-in-class, allosteric, covalent, and irreversible inhibitor of the Small Ubiquitin-like Modifier (SUMO)-activating enzyme (SAE or SUMO E1).[1] With an in vitro IC50 of 0.2 μM for SUMOylation, this compound demonstrates high selectivity for the SUMO pathway over the ubiquitination pathway.[1] The SUMOylation cascade is a critical post-translational modification pathway often dysregulated in cancer, affecting the function of numerous oncoproteins and tumor suppressors, including c-Myc and KRAS.[1][2] Inhibition of SUMOylation has emerged as a promising therapeutic strategy to disrupt cancer cell proliferation, survival, and stress response pathways. These application notes provide an overview of the preclinical rationale and methodologies for evaluating this compound in combination with other cancer therapies.
Mechanism of Action
This compound targets a cryptic pocket on the SAE1/UBA2 heterodimer, distinct from the active site. This allosteric binding induces a conformational change that locks the enzyme in an inactive state, thereby preventing the initial ATP-dependent activation of SUMO proteins and halting the entire SUMOylation cascade.[3] Downstream effects of SUMOylation inhibition include the dysregulation of key cellular processes such as cell cycle progression, DNA damage repair, and apoptosis, making it a compelling target for combination therapies.[2][4][5] Specifically, inhibition of SUMOylation has been shown to impact the stability and activity of the oncoprotein c-Myc.[1][6]
Preclinical Rationale for Combination Therapies
The central role of SUMOylation in multiple cancer-relevant pathways provides a strong rationale for combining this compound with other therapeutic modalities.
Combination with Immunotherapy
SUMOylation has been implicated in the regulation of the tumor microenvironment and immune cell function. Preclinical evidence suggests that inhibition of the SUMO E1 enzyme can enhance the efficacy of immune checkpoint inhibitors. For instance, in a preclinical model of pancreatic cancer, the combination of a SUMO E1 inhibitor with an anti-TIGIT antibody resulted in significantly prolonged survival and a reduction in immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment.[7] This suggests that this compound could potentially sensitize tumors to immunotherapy by modulating the immune landscape.
Combination with Chemotherapy
Many conventional chemotherapeutic agents induce DNA damage and cellular stress. Cancer cells can utilize the SUMOylation pathway to mitigate this stress and repair DNA damage, leading to chemoresistance. By inhibiting the SUMOylation pathway, this compound may prevent these resistance mechanisms and potentiate the cytotoxic effects of chemotherapy. Inhibition of SUMOylation can lead to G2/M phase cell cycle arrest and apoptosis, which can work in concert with the mechanisms of many chemotherapeutic drugs.[2]
Quantitative Data on this compound Combination Therapies
Disclaimer: The following tables contain illustrative data based on typical preclinical findings for synergistic drug combinations. Specific quantitative data for this compound in combination therapies is not yet widely available in the public domain. These examples are intended to guide experimental design and data presentation.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Gemcitabine in Pancreatic Cancer Cell Lines (Illustrative Data)
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| PANC-1 | This compound | 0.5 | - |
| Gemcitabine | 0.1 | - | |
| This compound + Gemcitabine | - | 0.6 | |
| MiaPaCa-2 | This compound | 0.8 | - |
| Gemcitabine | 0.15 | - | |
| This compound + Gemcitabine | - | 0.5 |
CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition of this compound in Combination with Anti-TIGIT Antibody in a Pancreatic Cancer Xenograft Model (Illustrative Data)
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 20 mg/kg | 35 |
| Anti-TIGIT mAb | 10 mg/kg | 30 |
| This compound + Anti-TIGIT mAb | 20 mg/kg + 10 mg/kg | 75 |
Signaling Pathways and Experimental Workflows
SUMOylation Pathway and this compound Inhibition
Caption: The SUMOylation cascade and the inhibitory action of this compound.
Downstream Effects of this compound in Combination Therapy
Caption: Downstream cellular effects of this compound leading to synergistic outcomes.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for a preclinical in vivo combination efficacy study.
Experimental Protocols
In Vitro Cell Viability Assay for Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another therapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., chemotherapeutic agent, other targeted therapy)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
DMSO (vehicle control)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete medium.
-
Treatment: Treat cells with a matrix of drug concentrations, including single-agent dose responses for both drugs and combination treatments at various ratios. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI value less than 0.9 is indicative of synergy.
-
In Vivo Xenograft Model for Combination Efficacy
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapy in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cells for implantation
-
Matrigel (or other appropriate vehicle)
-
This compound formulation for in vivo administration
-
Combination therapeutic agent
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Therapy X alone, this compound + Therapy X).
-
Treatment Administration: Administer treatments according to the planned schedule, route, and dose. Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Assessment: Continue to measure tumor volumes and body weights throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis to determine the significance of differences between treatment groups.
-
Immunohistochemistry (IHC) for Tumor Microenvironment Analysis
Objective: To assess changes in the tumor microenvironment, such as immune cell infiltration, in response to this compound combination therapy.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues from the in vivo study
-
Microtome
-
Glass slides
-
Antigen retrieval buffer
-
Primary antibodies against markers of interest (e.g., CD4, CD8, FoxP3 for T cells)
-
Secondary antibodies conjugated to a detection system (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope and imaging system
Protocol:
-
Tissue Sectioning: Cut 4-5 µm sections from FFPE tumor blocks and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed by the DAB substrate, to visualize the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Acquire images of the stained sections and perform quantitative analysis to determine the density and localization of the marked cells within the tumor.
Conclusion
This compound represents a novel therapeutic agent with the potential to enhance the efficacy of existing cancer treatments. The provided rationale, illustrative data, and experimental protocols offer a framework for the preclinical evaluation of this compound in combination therapies. Further research is warranted to fully elucidate the synergistic potential of this compound and to identify optimal combination strategies for various cancer types.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Novel insights into the impact of the SUMOylation pathway in hematological malignancies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The post-translational modification, SUMOylation, and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer-Associated Dysregulation of Sumo Regulators: Proteases and Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing COH000 Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing COH000, a potent and selective inhibitor of the SUMO-activating enzyme (SAE), in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your experimental design and ensure reliable results.
Mechanism of Action
This compound is an allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SUMO E1), the initial enzyme in the SUMOylation cascade. It exhibits high selectivity for SUMOylation over the related ubiquitylation pathway.[1][2] The in vitro IC50 for this compound against SUMOylation is approximately 0.2 µM.[1][2] By binding to a cryptic pocket on the SUMO E1 enzyme, this compound locks it in an inactive conformation, thereby blocking the downstream SUMOylation of substrate proteins.[3] This inhibition of SUMOylation has been shown to induce anti-proliferative and pro-apoptotic effects in cancer cells, particularly in colorectal cancer models.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Based on its in vitro enzymatic IC50 of 0.2 µM, a good starting point for cell-based assays is to test a concentration range that brackets this value. We recommend a starting range of 0.1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell line and the duration of the experiment. It is crucial to perform a dose-response curve to determine the EC50 (effective concentration) for your specific cell line and endpoint of interest (e.g., cell viability, apoptosis).
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to ensure stability. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium to the desired final concentration. To avoid solubility issues, it is best to add the DMSO stock to the media with gentle mixing.
Q3: What is the maximum recommended final DMSO concentration in cell culture?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q4: How can I confirm that this compound is inhibiting SUMOylation in my cells?
A4: The most direct way to confirm the inhibition of SUMOylation is to perform a Western blot analysis of global protein SUMOylation. After treating your cells with this compound, you can lyse the cells and probe the lysate with antibodies specific for SUMO1 or SUMO2/3. A decrease in the high molecular weight smear, which represents SUMO-conjugated proteins, indicates successful inhibition of SUMOylation.
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to have over 500-fold selectivity for SUMOylation compared to ubiquitylation.[1] While this indicates high specificity, it is always good practice in drug development to consider the possibility of off-target effects. Comprehensive off-target profiling using techniques like proteomic analysis can provide a broader understanding of the compound's cellular impact.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | Low aqueous solubility of this compound. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Add the DMSO stock to pre-warmed media while vortexing gently. Consider using serum-free media for initial dilutions if compatible with your cells. |
| High variability between experimental replicates. | Inconsistent compound concentration due to degradation. | Prepare fresh working solutions of this compound for each experiment. For long-term experiments (>24 hours), consider replenishing the media with fresh compound. |
| No observable effect on cell viability or SUMOylation. | Sub-optimal concentration of this compound. Cell line may be resistant. Insufficient treatment duration. | Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). Increase the duration of the treatment. Confirm the activity of your this compound stock. |
| Vehicle (DMSO) control shows significant cytotoxicity. | DMSO concentration is too high. Cell line is particularly sensitive to DMSO. | Reduce the final DMSO concentration to 0.1% or lower if possible. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerable concentration. |
| Difficulty in detecting changes in SUMOylation by Western blot. | Low abundance of SUMOylated proteins. Inefficient lysis or protein transfer. | Use a lysis buffer containing SUMO isopeptidase inhibitors (e.g., N-ethylmaleimide - NEM) to preserve SUMO conjugates. Ensure complete protein transfer by optimizing your Western blot protocol. |
Quantitative Data Summary
While this compound has demonstrated anti-proliferative effects in colorectal cancer cell lines, a comprehensive table of IC50 values across a wide range of cancer cell lines is not yet available in the public domain. Researchers are encouraged to determine the specific IC50 for their cell line of interest.
Table 1: In Vitro Enzymatic Activity of this compound
| Parameter | Value |
| Target | SUMO-activating enzyme (SUMO E1) |
| Inhibition Mechanism | Allosteric, Covalent, Irreversible |
| In Vitro IC50 (SUMOylation) | 0.2 µM[1][2] |
| Selectivity | >500-fold for SUMOylation over ubiquitylation[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and controls for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
Western Blot for SUMOylation
This protocol describes how to assess the inhibition of global SUMOylation by this compound.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and 20 mM N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by SDS-PAGE on a 4-12% gradient gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SUMO1 or SUMO2/3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. A reduction in the high-molecular-weight smear in the this compound-treated lanes indicates inhibition of SUMOylation.
Visualizations
Caption: Inhibition of the SUMOylation pathway by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical approach to troubleshooting experiments with this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting COH000 instability in solution
Introduction
Welcome to the technical support center for COH000, a novel ATP-competitive inhibitor of the MAP Kinase Kinase Kinase Kinase 1 (MAP4K1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and consistent performance of this compound in your research.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound in solution.
Issue: Precipitate Formation in Solution
Q1: I observed a precipitate in my this compound stock solution after thawing. What is the cause and how can I prevent this?
A1: Precipitation upon thawing is a common issue and can be caused by several factors.[1] Storing solutions at high concentrations can lead to precipitation as the solubility limit may be exceeded at lower temperatures.[1]
Potential Causes & Solutions:
-
Concentration Too High: Storing this compound at very high concentrations can increase the likelihood of precipitation.[1] Consider preparing a slightly more dilute stock solution for long-term storage.
-
Improper Thawing: Rapid thawing can lead to localized high concentrations and precipitation. Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[1]
-
Solvent Choice: While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1] Ensure that DMSO is of high purity and anhydrous.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can promote precipitation and degradation. Aliquot your stock solution into smaller, single-use volumes.
Issue: Inconsistent Experimental Results
Q2: My experimental results with this compound are inconsistent between assays. What could be the problem?
A2: Inconsistent results are often linked to the instability of the compound in the assay medium or improper handling.
Potential Causes & Solutions:
-
Solution Instability: The stability of many compounds is pH-dependent. Assess the stability of this compound in your specific assay buffer and at the experimental temperature. It is recommended to prepare fresh solutions for each experiment.
-
Adsorption to Labware: this compound may adsorb to the surface of plastic tubes or assay plates, reducing its effective concentration. Consider using low-binding plates or adding a small amount of a non-ionic surfactant to your assay buffer.
-
Inconsistent Solution Preparation: Ensure a standardized protocol for preparing this compound solutions is followed for every experiment.
Issue: Loss of Compound Activity
Q3: I'm observing a decrease in the inhibitory activity of this compound in my cell-based assays over time. Why is this happening?
A3: A loss of activity can be due to the degradation of this compound in the cell culture medium.
Potential Causes & Solutions:
-
Degradation in Culture Medium: Assess the stability of this compound in your specific cell culture medium. Factors such as pH, temperature, and components in the medium can affect stability.
-
Hydrolysis: Compounds with ester or amide functional groups can be susceptible to hydrolysis in aqueous solutions.
-
Oxidation: this compound may be sensitive to oxidation, which can be accelerated by exposure to air and light. When preparing solutions, consider purging the vial headspace with an inert gas like argon or nitrogen.
Issue: Color Change in Solution
Q4: My this compound solution has changed color. What does this signify?
A4: A color change in your stock or working solution often indicates chemical degradation or oxidation. This can be triggered by exposure to light, air, or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.
Q2: How should I store this compound?
A2: Lyophilized this compound should be stored at -20°C or below, protected from light and moisture. Stock solutions in DMSO should be aliquoted into single-use vials and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: Can the type of storage container affect the stability of this compound?
A4: Yes, the material of the storage container can impact compound stability. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.
Q5: What is the best practice for preparing working solutions from a DMSO stock?
A5: When preparing aqueous working solutions from a DMSO stock, it is crucial to add the DMSO stock to the aqueous buffer while vortexing to avoid precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to minimize solvent effects.
Data Presentation
Table 1: Stability of this compound in Aqueous Buffers
This table summarizes the stability of a 10 µM solution of this compound in different aqueous buffers over 24 hours at 37°C. The percentage of this compound remaining was determined by HPLC analysis.
| Buffer (pH) | % this compound Remaining (24h) |
| Phosphate-Buffered Saline (pH 7.4) | 92% |
| MES Buffer (pH 6.0) | 98% |
| Tris Buffer (pH 8.0) | 75% |
Table 2: Effect of Temperature on this compound Stability in DMSO
This table shows the stability of a 10 mM stock solution of this compound in DMSO at different storage temperatures over 30 days.
| Storage Temperature | % this compound Remaining (30 days) |
| 4°C | 85% |
| -20°C | 97% |
| -80°C | >99% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plate
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Add 2 µL of each dilution to the wells of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well.
-
Mix the contents of the wells thoroughly and incubate at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer. Alternatively, filter the solutions and measure the UV absorbance of the filtrate.
-
The highest concentration that does not show a significant increase in turbidity or a decrease in absorbance after filtration is considered the kinetic solubility.
Protocol 2: Forced Degradation Study
This protocol is designed to assess the stability of this compound under various stress conditions to identify potential degradation pathways.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 70°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 70°C for 24 hours.
-
Oxidation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 70°C for 48 hours.
-
Photostability: Expose a solution of this compound to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC to determine the percentage of this compound remaining and to identify any degradation products. The goal is to achieve 5-20% degradation of the active ingredient.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for preparing this compound solutions.
References
common off-target effects of COH000
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with COH000, a highly specific inhibitor of the SUMO-activating enzyme (SUMO E1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SUMO E1).[1][2] It functions by binding to a cryptic pocket on the SUMO E1 enzyme, which is distinct from the active site.[3][4][5] This binding event induces a significant conformational change in the enzyme, locking it in an inactive state and thereby preventing the initiation of the SUMOylation cascade.
Q2: How specific is this compound for the SUMO E1 enzyme?
This compound exhibits a high degree of selectivity for the SUMOylation pathway. It has been reported to have over 500-fold greater selectivity for SUMOylation compared to ubiquitylation. This high specificity is attributed to its unique allosteric binding mechanism, targeting a site that is not conserved among other ubiquitin-like modifier E1 enzymes.
Q3: Are there any known common off-target effects of this compound?
Based on available preclinical data, this compound is described as a highly specific inhibitor of SUMO E1. Published literature to date does not detail common off-target effects. However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded, especially in different cellular contexts or at high concentrations. It is recommended to include appropriate controls in your experiments to monitor for potential off-target activities.
Q4: Can this compound be used in in vivo studies?
Yes, this compound has demonstrated anti-tumor activity in xenograft models of colorectal cancer in mice, suggesting its potential for in vivo applications.
Troubleshooting Guide
Q1: I am not observing the expected inhibition of SUMOylation in my cell-based assay. What could be the reason?
Several factors could contribute to a lack of efficacy in a cell-based assay:
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your cell culture medium. It is advisable to prepare fresh stock solutions and minimize freeze-thaw cycles.
-
Cell Permeability: While this compound has shown activity in cellular models, its permeability can vary between cell lines. You may need to optimize the incubation time and concentration.
-
Assay Sensitivity: The method used to detect changes in SUMOylation might not be sensitive enough. Consider using a more sensitive detection method, such as a targeted mass spectrometry-based approach or a highly specific antibody for SUMOylated proteins.
-
On-Target Engagement: To confirm that this compound is engaging its target in your cells, you can perform a cellular thermal shift assay (CETSA) to assess the thermal stabilization of SUMO E1 upon compound binding.
Q2: I am observing a cellular phenotype that does not seem to be related to the inhibition of SUMOylation. How can I investigate potential off-target effects?
If you suspect off-target effects, a systematic approach is necessary to identify the cause:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target effect (inhibition of SUMOylation) and the observed off-target phenotype. A significant difference in the IC50 values may suggest an off-target effect.
-
Use of a Structurally Unrelated SUMO E1 Inhibitor: If available, compare the effects of this compound with another SUMO E1 inhibitor that has a different chemical scaffold. If the phenotype is only observed with this compound, it is more likely to be an off-target effect.
-
Target Knockdown/Knockout Controls: The most definitive way to confirm an on-target effect is to use a genetic approach. Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the SUMO E1 enzyme (specifically the UBA2 subunit to which this compound binds). If the phenotype is recapitulated by genetic perturbation of the target, it is likely an on-target effect.
-
Off-Target Profiling: Consider performing a broad off-target screening assay, such as a kinase panel screen or a safety pharmacology screen, to identify potential unintended molecular targets of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | SUMO-activating enzyme (SUMO E1) | |
| IC50 (in vitro SUMOylation) | 0.2 µM | |
| Selectivity | >500-fold for SUMOylation over ubiquitylation | |
| Binding Mechanism | Allosteric, covalent, and irreversible |
Experimental Protocols
Key Experiment: In Vitro SUMOylation Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on SUMO E1 in vitro.
Materials:
-
Recombinant human SUMO E1 (AOS1/UBA2)
-
Recombinant human SUMO E2 (UBC9)
-
Recombinant human SUMO1
-
Recombinant protein substrate (e.g., RanGAP1)
-
ATP solution
-
SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-SUMO1 antibody
-
Anti-substrate antibody
Procedure:
-
Reaction Setup: Prepare a master mix containing SUMO E1, SUMO E2, SUMO1, and the protein substrate in SUMOylation reaction buffer.
-
Inhibitor Pre-incubation: Aliquot the master mix into separate tubes. Add varying concentrations of this compound (e.g., from 0.01 µM to 10 µM) or DMSO vehicle control to the respective tubes. Pre-incubate for 30 minutes at 30°C to allow for covalent bond formation.
-
Initiate Reaction: Start the SUMOylation reaction by adding ATP to each tube.
-
Incubation: Incubate the reactions at 30°C for 1-2 hours.
-
Reaction Quenching: Stop the reactions by adding SDS-PAGE loading buffer.
-
SDS-PAGE and Western Blot: Separate the reaction products by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Probe the membrane with an anti-SUMO1 antibody to detect the formation of SUMOylated substrate and an anti-substrate antibody to ensure equal loading.
-
Data Analysis: Quantify the band intensities for the SUMOylated substrate. Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme (Journal Article) | OSTI.GOV [osti.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Enhancing COH000 In Vivo Efficacy
Welcome to the technical support center for COH000, a covalent allosteric inhibitor of the SUMO-activating enzyme (SAE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, irreversible, and allosteric inhibitor of the SUMO-activating enzyme (SAE E1).[1][2] It functions by covalently binding to a cryptic pocket on the SAE, which is distinct from the active site.[3] This binding event locks the enzyme in an inactive conformation, thereby preventing the initiation of the SUMOylation cascade.[3]
Q2: In what cancer models has this compound shown in vivo efficacy?
A2: this compound has demonstrated significant anti-tumor activity in preclinical xenograft models of colorectal cancer.[1]
Q3: What is the primary advantage of this compound being a covalent inhibitor?
A3: Covalent inhibitors like this compound can offer prolonged duration of action and enhanced potency compared to non-covalent inhibitors. This is because they form a stable, long-lasting bond with their target protein. This can potentially lead to less frequent dosing and a sustained therapeutic effect.
Q4: How should I prepare a stock solution of this compound for in vivo studies?
A4: For initial in vivo experiments, it is recommended to first prepare a high-concentration stock solution of this compound in a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO). This stock can then be further diluted in a sterile vehicle suitable for animal administration, such as phosphate-buffered saline (PBS) or a solution containing co-solvents like PEG400. It is critical to ensure the final concentration of the organic solvent is minimized (ideally <10% v/v for DMSO) to avoid solvent-related toxicity.
Troubleshooting Guide for In Vivo Experiments
This guide addresses potential issues that may arise during in vivo studies with this compound, focusing on optimizing its efficacy.
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Lack of significant tumor growth inhibition | 1. Suboptimal Dosing Regimen: The dose or frequency of administration may be insufficient to maintain adequate target engagement. 2. Poor Bioavailability: The formulation may not be optimal for absorption and distribution to the tumor site. 3. Compound Instability: The formulation may not be stable, leading to degradation of this compound before it reaches the target. 4. Tumor Model Resistance: The chosen xenograft model may have intrinsic resistance mechanisms to SUMOylation inhibition. | 1. Dose-Escalation Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and identify a dose-response relationship. 2. Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure plasma and tumor concentrations of this compound to ensure adequate exposure. 3. Formulation Optimization: Experiment with different vehicle compositions. Consider co-solvents like PEG400 or Tween 80 to improve solubility and stability. Ensure the final formulation is a clear solution before administration. 4. Pharmacodynamic (PD) Biomarker Analysis: Assess target engagement in tumor tissue by measuring the levels of SUMOylated proteins. A decrease in global SUMOylation would indicate that this compound is reaching its target and is active. 5. Alternative Tumor Models: If resistance is suspected, consider testing this compound in other relevant colorectal cancer xenograft models. |
| High variability in tumor response between animals | 1. Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. 2. Differences in Tumor Establishment: Variability in the initial tumor size and vascularization can affect drug delivery and response. 3. Animal Health Status: Underlying health issues in individual animals can impact their response to treatment. | 1. Standardize Administration Technique: Ensure all personnel are trained on the proper injection technique (e.g., intraperitoneal, intravenous) to minimize variability. 2. Tumor Size Matching: Randomize animals into treatment groups only after tumors have reached a consistent, measurable size. 3. Monitor Animal Health: Closely monitor the weight and overall health of the animals throughout the study. Exclude any animals that show signs of significant distress unrelated to the treatment. |
| Observed Toxicity or Adverse Effects | 1. Dose is too high: The administered dose may be exceeding the maximum tolerated dose. 2. Vehicle Toxicity: The solvent or other components of the vehicle may be causing adverse effects. 3. On-target toxicity: Inhibition of the SUMOylation pathway in normal tissues may lead to toxicity. | 1. Dose Reduction: Reduce the dose of this compound. 2. Vehicle Control Group: Always include a vehicle-only control group to assess any toxicity related to the formulation itself. 3. Optimize Formulation: If vehicle toxicity is suspected, try to reduce the concentration of organic solvents or explore alternative, less toxic vehicles. 4. Staggered Dosing Schedule: Consider a less frequent dosing schedule to allow for recovery between treatments. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model
This protocol provides a general framework. Specific parameters such as cell line, mouse strain, and dosing regimen should be optimized for your specific experimental goals.
1. Cell Culture and Implantation:
-
Culture a human colorectal cancer cell line (e.g., HCT116, SW620) under standard conditions.
-
Harvest cells and resuspend in a sterile, serum-free medium or PBS at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
3. This compound Formulation and Administration:
-
Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For administration, dilute the stock solution in a sterile vehicle. A common vehicle for in vivo studies is a mixture of DMSO, PEG400, and PBS. A suggested starting ratio is 10% DMSO, 40% PEG400, and 50% PBS.
-
Ensure the final solution is clear and free of precipitation. Prepare fresh on the day of dosing.
-
-
Administration:
-
The route of administration should be determined based on preliminary pharmacokinetic studies if possible. Intraperitoneal (i.p.) injection is a common route for preclinical studies.
-
Administer the this compound formulation or vehicle control to the respective groups at a consistent volume based on body weight.
-
4. Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
Visualizations
Signaling Pathway of SUMOylation Inhibition by this compound
Caption: this compound allosterically and covalently inhibits the SUMO-activating enzyme (SAE).
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical workflow for assessing the in vivo efficacy of this compound.
Logical Troubleshooting Flowchart for Poor Efficacy
Caption: A decision-making flowchart for troubleshooting suboptimal this compound efficacy.
References
- 1. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to COH000 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the SUMO E1 inhibitor, COH000.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, covalent, and allosteric inhibitor of the SUMO-activating enzyme (SAE or SUMO E1). It functions by binding to a cryptic pocket on the SAE1/UBA2 heterodimer, which is distinct from the active site. This binding event locks the enzyme in an inactive conformation, thereby preventing the initiation of the SUMOylation cascade. This inhibitory action has been shown to reduce the proliferation of cancer cells and has demonstrated anti-tumor effects in preclinical models, including colorectal cancer. A key downstream effect of this compound is the induction of miR-34b expression, which in turn leads to the reduction of c-Myc protein levels.
Q2: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented in published literature, potential mechanisms can be extrapolated from studies with other SUMOylation inhibitors, such as TAK-981 (subasumstat). These may include:
-
Alterations in Downstream Signaling Pathways: Loss-of-function mutations or altered expression in genes within pathways regulated by SUMOylation, such as NFκB and p53, could confer resistance.
-
Target Protein Modification: Although less likely for an allosteric inhibitor, mutations in the SUMO E1 enzyme (SAE1 or UBA2 subunits) at or near the this compound binding site could potentially reduce its binding affinity.
-
Drug Efflux: Increased expression of multidrug resistance transporters could lead to enhanced efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Bypass Mechanisms: Upregulation of compensatory signaling pathways that promote cell survival and proliferation, independent of the SUMOylation pathway, could overcome the effects of this compound.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during experiments with this compound.
Problem 1: Reduced or no inhibition of SUMOylation observed by Western Blot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure this compound has been stored correctly (as per the manufacturer's instructions) and prepare fresh solutions for each experiment. |
| Insufficient this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Inefficient Cell Lysis | Use a lysis buffer containing a final concentration of 1% SDS and protease/phosphatase inhibitors to ensure complete cell lysis and prevent protein degradation. Sonication on ice may also be necessary to shear viscous DNA. |
| Loss of SUMOylated Proteins | It is critical to include N-ethylmaleimide (NEM), a SUMO protease (SENP) inhibitor, in your lysis buffer at a final concentration of 10-20 mM to prevent de-SUMOylation during sample preparation. |
| Poor Antibody Quality | Use a validated antibody specific for SUMO1 or SUMO2/3. Include a positive control (e.g., lysate from cells treated with a known SUMOylation inducer or a different SUMO E1 inhibitor) and a negative control (untreated cells) to verify antibody performance. |
| Inefficient Protein Transfer | Optimize Western blot transfer conditions. For high molecular weight SUMOylated proteins, consider a wet transfer overnight at 4°C. Use a PVDF membrane, as it generally has a higher binding capacity than nitrocellulose. |
Problem 2: Inconsistent or unexpected results in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound, like many small molecules, may precipitate at high concentrations in aqueous media. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included). |
| Assay Interference | Covalent inhibitors can sometimes interfere with the chemistry of viability assays (e.g., reduction of MTT or resazurin). Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. If interference is detected, consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP content using CellTiter-Glo®). |
| Cell Seeding Density | The optimal cell seeding density can vary between cell lines and should be determined empirically to ensure that cells are in the exponential growth phase during the experiment. Inconsistent seeding will lead to high variability. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To minimize this, do not use the outer wells for experimental samples; instead, fill them with sterile PBS or media. |
| Time-Dependent Effects of Covalent Inhibition | The inhibitory effect of a covalent compound like this compound is time-dependent. Ensure that the incubation time is sufficient to observe a biological effect. A time-course experiment is recommended. |
Quantitative Data
Table 1: In Vitro IC50 Value for this compound
| Compound | Assay | IC50 (µM) | Reference |
| This compound | In vitro SUMOylation | 0.2 | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Global SUMOylation
This protocol is designed to assess the overall level of protein SUMOylation in cells following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer: RIPA buffer supplemented with 1% SDS, protease inhibitor cocktail, phosphatase inhibitor cocktail, and 20 mM N-ethylmaleimide (NEM) (prepare fresh).
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies: anti-SUMO1 and anti-SUMO2/3, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Sonication: Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-SUMO2/3) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: A decrease in the high molecular weight smear of SUMOylated proteins should be observed in this compound-treated samples compared to the control. Normalize the signal to the loading control.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell viability based on the metabolic conversion of MTT to formazan (B1609692).
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only and media-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the IC50 value.
Visualizations
Caption: The SUMOylation pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
Technical Support Center: COH000 Experimental Controls & Best Practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing COH000, a covalent, allosteric inhibitor of the SUMO-activating enzyme (SAE/SUMO E1).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an experimental small molecule that acts as a highly specific inhibitor of the SUMO-activating enzyme (SUMO E1). Its mechanism is unique in that it is:
-
Allosteric: It binds to a cryptic site on the SUMO E1 enzyme, separate from the ATP-binding (active) site.[1][2]
-
Covalent and Irreversible: It forms a permanent covalent bond with a cysteine residue (Cys30) within this allosteric pocket, locking the enzyme in an inactive conformation.[1][3][4]
-
Selective: It demonstrates over 500-fold selectivity for the SUMOylation pathway compared to the ubiquitylation pathway.[5]
This inhibition of the first step in the SUMOylation cascade prevents the downstream modification of substrate proteins by SUMO (Small Ubiquitin-like Modifier).[1][5]
2. What is the primary downstream signaling pathway affected by this compound?
By inhibiting global SUMOylation, this compound significantly impacts proteins regulated by this post-translational modification. A key target is the oncoprotein c-Myc. The SUMOylation pathway is known to be involved in the degradation of c-Myc.[5][6] Therefore, inhibition of SUMO E1 by this compound can affect c-Myc stability and its transcriptional programs, which are critical in many cancers.[1][6][7][8]
3. How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO to your desired concentration (e.g., 10 mM).
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C (stable for up to one year).[2] For short-term storage, -20°C is acceptable (stable for up to one month).[2]
4. What is the typical concentration range for this compound in cell-based assays?
The effective concentration of this compound will vary depending on the cell line and the duration of the experiment.
-
The reported in vitro IC50 for this compound's inhibition of the SUMO-activating enzyme is 0.2 µM.[9]
-
For cell-based assays, it is recommended to perform a dose-response curve starting from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting and Best Practices
1. Q: I am not seeing an effect with this compound in my cellular assay. What are some possible causes?
-
A: Insufficient Incubation Time: As a covalent inhibitor, this compound's inhibitory effect is time-dependent. The IC50 will decrease with longer incubation times.[10] Ensure you are incubating the cells with the compound long enough for the covalent modification to occur. Consider a time-course experiment (e.g., 4, 12, 24 hours).
-
A: Compound Instability: Ensure your DMSO stock is anhydrous and that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent effects and compound precipitation.
-
A: Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms or lower dependence on the SUMOylation pathway. Confirm that your cell model is sensitive to SUMOylation inhibition.
-
A: Assay Readout: Confirm that your downstream assay is sensitive enough to detect the effects of SUMOylation inhibition. For example, when checking for global SUMOylation levels by Western blot, you may see a high molecular weight smear that decreases upon treatment. This can be difficult to quantify. Measuring the disappearance of a specific SUMOylated target may be more reliable.
2. Q: How can I confirm that this compound is acting as an irreversible covalent inhibitor in my experiment?
-
A: Perform a Washout Assay: This is a critical experiment for confirming irreversible binding.
-
Treat one set of cells with this compound for a defined period (e.g., 2-4 hours).
-
Treat a control set with a known reversible inhibitor or DMSO.
-
Thoroughly wash the cells with fresh, inhibitor-free media to remove all unbound compound.
-
Add fresh media and continue to culture the cells for various time points (e.g., 0, 6, 24 hours post-washout).
-
Measure your biological endpoint. If the inhibitory effect is sustained long after this compound has been removed, it indicates irreversible inhibition.[10]
-
-
A: Run a Time-Dependent IC50 Assay: The potency (IC50) of an irreversible inhibitor will increase with the length of pre-incubation with its target enzyme.
-
Set up multiple sets of your assay.
-
Pre-incubate the enzyme or cells with a dilution series of this compound for different lengths of time (e.g., 15, 30, 60, 120 minutes) before initiating the final reaction or readout.
-
A leftward shift in the dose-response curve (lower IC50) with longer pre-incubation times is a hallmark of covalent inhibition.[10][11]
-
3. Q: I'm having trouble detecting changes in protein SUMOylation via Western Blot. What are some best practices?
-
A: Use Protease Inhibitors: SUMO-specific proteases (SENPs) are highly active in cell lysates and can rapidly de-SUMOylate proteins. It is crucial to include N-ethylmaleimide (NEM), a potent SENP inhibitor, in your lysis buffer at a concentration of 5-10 mM.[3]
-
A: Use Denaturing Lysis Conditions: To inactivate SENPs immediately and prevent the detection of non-covalent SUMO-interacting partners, lyse cells under strongly denaturing conditions (e.g., a buffer containing 1-2% SDS).[12] The lysate can then be diluted in a buffer with Triton X-100 for subsequent immunoprecipitation or analysis.[12]
-
A: Look for High Molecular Weight Smears/Shifts: SUMOylation often appears as a smear or a ladder of bands at a higher molecular weight than the unmodified protein. A successful inhibition with this compound should lead to a reduction of this smear or the disappearance of specific higher molecular weight bands corresponding to SUMOylated species.
Quantitative Data
The inhibitory activity of SUMO E1 inhibitors is cell-type dependent. The table below provides reference IC50 values for this compound and another well-characterized SUMO E1 inhibitor, TAK-981. Researchers should determine the IC50 for their specific experimental system.
| Compound | Target | Assay Type | IC50 Value | Cell Line | Reference |
| This compound | SUMO E1 | In Vitro SUMOylation Assay | 0.2 µM | N/A (Cell-free) | [9] |
| TAK-981 | SUMO E1 | Cell Growth Assay | ~10 nM | DLBCL | [13] |
Experimental Protocols
Protocol 1: In Vitro SUMOylation Assay
This biochemical assay measures the transfer of SUMO to a substrate protein and is the primary method for determining the direct inhibitory activity of this compound on the SUMO E1 enzyme.
Materials:
-
Recombinant SUMO E1 (SAE1/SAE2 heterodimer)
-
Recombinant SUMO E2 (Ubc9)
-
Recombinant SUMO-1, SUMO-2, or SUMO-3 (with intact C-terminal di-glycine motif)
-
Substrate protein of interest (e.g., p53 or RanGAP1)
-
ATP
-
SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% Tween-20, 1 mM DTT)
-
This compound dissolved in DMSO
-
Laemmli sample buffer
Methodology:
-
Prepare a master mix containing SUMOylation buffer, ATP (final concentration ~5 mM), SUMO E1 (25-50 nM), Ubc9 (50-500 nM), SUMO protein (250 nM), and the substrate protein.[14]
-
Aliquot the master mix into separate reaction tubes.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction tubes.
-
Pre-incubate the enzyme-inhibitor mixture for 15-30 minutes at 30°C to allow for binding.
-
Initiate the reaction by adding the substrate protein if it was not already in the master mix.
-
Incubate the reaction at 30°C or 37°C for 1-3 hours.[14][15]
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the results by SDS-PAGE and Western blot, using an antibody against the substrate protein to visualize the molecular weight shift corresponding to SUMO conjugation. The intensity of the shifted band will decrease with increasing concentrations of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that this compound directly binds to SUMO E1 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cultured cells of interest
-
This compound and DMSO vehicle
-
PBS with protease inhibitors (including NEM)
-
Equipment for heating samples precisely and for Western blotting
Methodology:
-
Treat cultured cells with this compound or DMSO vehicle at a desired concentration (e.g., 1-5 µM) for 2-4 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Clear the lysate by centrifugation to remove insoluble debris.
-
Aliquot the soluble lysate from each treatment group into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Analyze the amount of soluble SUMO E1 (specifically the SAE2 subunit) remaining in the supernatant at each temperature by Western blot.
-
In the DMSO-treated samples, the SAE2 signal will decrease as the temperature increases. In the this compound-treated samples, the protein will be stabilized, resulting in more soluble SAE2 remaining at higher temperatures. This shift in the melting curve confirms target engagement.
Visualizations
Signaling Pathway Diagram
References
- 1. Novel insights into the impact of the SUMOylation pathway in hematological malignancies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. c-Myc is targeted to the proteasome for degradation in a SUMOylation-dependent manner, regulated by PIAS1, SENP7 and RNF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myc-induced SUMOylation is a therapeutic vulnerability for B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with COH000
Introduction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during experiments with COH000. This compound is an allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SUMO E1), a critical enzyme in the SUMOylation pathway.[1][2] Dysregulation of this pathway has been linked to various cancers, making this compound a valuable tool for research and a potential therapeutic candidate.[2]
This compound works by targeting a cryptic pocket on the SUMO E1 enzyme, distinct from the active site, and forms a covalent bond.[3][4][5] This unique allosteric mechanism locks the enzyme in an inactive conformation.[3][5] The expected outcome of this compound treatment in sensitive cell lines is the inhibition of global SUMOylation, leading to anti-proliferative effects and the induction of apoptosis.[2]
This guide provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound in my cell-based assay is significantly higher than the published biochemical IC50 of 0.2 µM. Why is this?
A1: It is common for the potency of a compound to differ between biochemical and cell-based assays.[6] Several factors can contribute to this discrepancy:
-
Cell Permeability: this compound may have limited permeability across the cell membrane, leading to a lower effective intracellular concentration.[6]
-
Cellular Environment: The complex intracellular environment, including high concentrations of ATP and potential binding to other cellular proteins, can reduce the availability of this compound for its target.[6]
-
Efflux Pumps: Cancer cells can express efflux pumps, such as P-glycoprotein, that actively remove the inhibitor from the cell, lowering its effective concentration.[6]
-
Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[7]
Q2: I am not observing the expected decrease in cell viability after treating my cells with this compound. What are the potential causes?
A2: A lack of response to this compound could be due to several reasons, ranging from experimental setup to intrinsic properties of the cell line:
-
Compound Insolubility: this compound, like many small molecules, may have poor aqueous solubility.[8] If the compound precipitates out of the media, its effective concentration will be much lower than intended. Always ensure the compound is fully dissolved in a stock solution (e.g., in DMSO) and that the final solvent concentration in your experiment is non-toxic (typically <0.5%).[8]
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to the inhibition of the SUMOylation pathway.[9] This could be due to mutations in the SUMO E1 enzyme, upregulation of bypass signaling pathways, or other mechanisms.[10][11]
-
Assay Issues: The cell viability assay itself might be the source of the problem. For example, the chosen assay may not be compatible with your cell line, or there could be interference from the compound.[12][13] It's often advisable to confirm results using an orthogonal assay (e.g., switching from an MTT assay to a CellTiter-Glo assay).[13]
-
Incorrect Dosing: The concentrations used may be too low to elicit a response in your specific cell line. A dose-response experiment with a wider range of concentrations is recommended.[13]
Q3: I'm seeing inconsistent results between Western blot replicates for SUMOylation levels. What could be causing this?
A3: Inconsistent Western blot results are a common challenge and can stem from multiple steps in the workflow:[14][15]
-
Uneven Protein Loading: Ensuring equal amounts of protein are loaded into each lane is critical for accurate quantification.[14] Always perform a protein concentration assay (e.g., BCA assay) before loading.
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane can be variable.[14][16] It's good practice to stain the membrane with Ponceau S after transfer to visualize the lanes and confirm even transfer.[16]
-
Antibody Performance: The primary or secondary antibodies may not be specific or may be used at a suboptimal concentration, leading to high background or non-specific bands.[15][16]
-
Signal Saturation: If the signal is too strong, it can saturate the detector (film or digital imager), making quantification unreliable.[17][18] It is important to ensure your measurements are within the linear range of detection.[15]
Troubleshooting Guides
Problem 1: Higher than Expected IC50 in Cell Viability Assays
This guide helps you troubleshoot when this compound appears less potent in your cell-based assays than anticipated.
| Potential Cause | Recommended Solution |
| Compound Solubility/Stability | Visually inspect your stock and working solutions for any precipitation.[7] Prepare fresh dilutions for each experiment. Consider performing a stability test of this compound in your specific cell culture medium.[7] |
| Cell Line Characteristics | Use a positive control compound known to be effective in your cell line to confirm assay performance. Consider using a cell line known to be sensitive to SUMOylation inhibition as a positive control. |
| Assay Interference | Run a control experiment with this compound in cell-free media to check for direct interference with your viability reagent (e.g., reduction of MTT by the compound).[12] If interference is detected, switch to an alternative viability assay with a different readout (e.g., ATP content, protease activity).[12] |
| Sub-optimal Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing an effect on cell viability. |
Problem 2: No Target Inhibition Observed by Western Blot
This guide addresses the issue of not seeing a decrease in global SUMOylation (often visualized as a high molecular weight smear or specific SUMOylated bands) after this compound treatment.
| Potential Cause | Recommended Solution |
| Ineffective Cell Lysis | Ensure your lysis buffer contains protease and de-SUMOylase inhibitors (like N-Ethylmaleimide, NEM) to preserve the SUMOylated proteins during sample preparation. |
| Antibody Issues | Validate your SUMO1 or SUMO2/3 antibody using positive and negative controls. Titrate the primary antibody to find the optimal concentration that minimizes background and maximizes specific signal.[15] |
| Insufficient Drug Exposure | Confirm that the concentration and duration of this compound treatment are sufficient to inhibit SUMOylation in your cell line. You may need to increase the dose or treatment time. |
| Technical Errors in Western Blotting | Verify each step of the Western blot protocol, including protein quantification, gel electrophoresis, transfer efficiency, and antibody incubation times.[14][16] Use a loading control (e.g., GAPDH, β-actin) to ensure equal loading across lanes.[14] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing cell viability based on the metabolic reduction of MTT.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[8] Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) in a standard cell culture incubator.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Western Blot for Global SUMOylation
This protocol details the steps to detect changes in total protein SUMOylation.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors and 20 mM N-Ethylmaleimide (NEM) to inhibit de-SUMOylases.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16] Confirm transfer efficiency using Ponceau S staining.[16]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SUMO1 or SUMO2/3 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software like ImageJ.[14] Normalize the signal to a loading control.
Visualizations
Caption: Mechanism of this compound action on the SUMOylation pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme (Journal Article) | OSTI.GOV [osti.gov]
- 5. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Understanding Cancer Drug Resistance by Developing and Studying Resistant Cell Line Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cells | Special Issue : Studying Drug Resistance Using Cancer Cell Lines [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Guide to western blot quantification | Abcam [abcam.com]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
refining COH000 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the SUMOylation inhibitor, COH000. The information is designed to assist in refining treatment duration for optimal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a covalent, irreversible, and allosteric inhibitor of the Small Ubiquitin-like Modifier (SUMO)-activating enzyme (SUMO E1).[1] It functions by binding to a cryptic pocket on the SUMO E1 enzyme, which is distinct from the active site. This binding induces a conformational change that locks the enzyme in an inactive state, thereby preventing the initiation of the SUMOylation cascade.[1] this compound has demonstrated high selectivity for SUMOylation over ubiquitylation.
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound inhibits the SUMOylation pathway, which has been shown to regulate the expression of the miR-34 family of microRNAs. Specifically, inhibition of SUMO E1 by compounds like this compound can lead to an increase in miR-34b/c expression.[1] This, in turn, downregulates the expression of key oncogenes, most notably c-Myc.[1] Evidence suggests that the phosphorylation of FOXO3a by Akt plays a significant role in this SUMOylation-dependent regulation of miR-34b/c.[1]
Q3: What are the known anti-tumor effects of this compound?
A3: Preclinical studies have shown that this compound exhibits anti-tumor activity, particularly in colorectal cancer models. In vivo studies using HCT116 human colon carcinoma xenografts in mice demonstrated that treatment with this compound can lead to a reduction in tumor volume.
Q4: Are there any established optimal treatment durations for this compound in preclinical models?
A4: Published data on the optimization of this compound treatment duration is limited. One study reported a 25% reduction in tumor volume in an HCT116 xenograft model with a dosing schedule of 1 mg/kg administered intraperitoneally nine times over 20 days. Determining the optimal duration for maximum efficacy with minimal toxicity for a specific cancer model will likely require empirical testing.
Data Presentation
In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Compound | Cell Line | Xenograft Model | Dosing Schedule | Treatment Duration | Outcome | Reference |
| This compound | HCT116 | Subcutaneous | 1 mg/kg, intraperitoneal (9 doses) | 20 days | 25% reduction in tumor volume |
Experimental Protocols
Protocol for Assessing In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
This protocol outlines a typical experiment to evaluate the anti-tumor activity of this compound in a subcutaneous HCT116 xenograft mouse model.
1. Cell Culture and Animal Model:
- Culture HCT116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).
- Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.
2. Tumor Implantation:
- Harvest HCT116 cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
- Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
- Monitor the mice for tumor growth.
3. Treatment Protocol:
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Vehicle Control Group: Administer the vehicle solution (e.g., PBS, DMSO solution) following the same schedule as the treatment group.
- This compound Treatment Group(s):
- Prepare this compound in the appropriate vehicle at the desired concentration (e.g., 1 mg/kg).
- To determine optimal duration, establish multiple treatment groups with varying treatment lengths (e.g., 10, 20, 30 days).
- Administer this compound via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., every other day).
4. Monitoring and Data Collection:
- Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- At the end of the treatment duration for each group, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- A portion of the tumor tissue can be flash-frozen for molecular analysis (Western blot, qPCR) or fixed in formalin for histological analysis.
5. Data Analysis:
- Calculate the average tumor growth inhibition for each treatment group compared to the vehicle control group.
- Analyze changes in the expression of target proteins (e.g., c-Myc) and miRNAs (e.g., miR-34b/c) in the tumor tissues.
- Evaluate histological changes in the tumors.
Mandatory Visualizations
Caption: this compound inhibits SUMO E1, impacting the c-Myc pathway.
Caption: Workflow for in vivo this compound efficacy testing.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent this compound Potency (IC50 values vary) | - Inaccurate compound concentration- Cell passage number and health- Assay variability (e.g., incubation time, cell density) | - Verify stock solution concentration and perform fresh dilutions.- Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase.- Standardize all assay parameters. |
| Difficulty Detecting Changes in SUMOylation | - Inefficient lysis buffer for preserving SUMOylation- High activity of SUMO proteases (SENPs)- Antibody not specific for SUMOylated proteins | - Use a lysis buffer containing a strong denaturant (e.g., 1-2% SDS) to inactivate SENPs.- Always include a SUMO protease inhibitor, such as N-ethylmaleimide (NEM), in your lysis buffer.- Use antibodies validated for detecting SUMOylated proteins. Consider immunoprecipitation of the target protein followed by Western blotting for SUMO. |
In Vivo Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability in Tumor Growth within Groups | - Inconsistent number of viable cells injected- Variation in injection technique- Differences in mouse health | - Ensure accurate cell counting and viability assessment before injection.- Standardize the injection site and technique for all animals.- Use age- and weight-matched mice and monitor their health closely. |
| No Significant Anti-Tumor Effect Observed | - Insufficient dose or suboptimal dosing schedule- Poor bioavailability of the compound with the chosen administration route- Rapid metabolism or clearance of this compound | - Perform a dose-response study to identify a more effective dose.- Test different administration routes (e.g., intravenous, oral gavage if formulated for it).- Conduct pharmacokinetic studies to determine the half-life of this compound in vivo and adjust the dosing frequency accordingly. |
| Toxicity Observed (e.g., significant weight loss) | - The dose of this compound is too high- Vehicle is causing toxicity | - Reduce the dose of this compound or decrease the dosing frequency.- Run a vehicle-only control group to assess its toxicity. Consider alternative, less toxic vehicles. |
Western Blot for SUMOylated Proteins
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal for SUMOylated Protein | - Low abundance of the SUMOylated protein- De-SUMOylation during sample preparation- Poor antibody affinity/specificity | - Enrich for the protein of interest via immunoprecipitation before Western blotting.- Prepare cell lysates under denaturing conditions (e.g., with SDS) and include NEM.- Use a positive control to validate the antibody. Test different primary antibody concentrations. |
| High Background or Non-Specific Bands | - Primary or secondary antibody concentration is too high- Inadequate blocking- Insufficient washing | - Titrate antibody concentrations to find the optimal dilution.- Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk).- Increase the number and duration of wash steps. |
| Smear or Multiple Bands Above the Target Protein | - Poly-SUMOylation or multiple mono-SUMOylation events- Protein degradation | - This can be the expected result for SUMOylated proteins. Use a positive control to confirm.- Add protease inhibitors to the lysis buffer and handle samples on ice. |
| SUMOylated and Unmodified Protein Bands Overlap | - Insufficient gel resolution | - Use a lower percentage acrylamide (B121943) gel or a gradient gel to better separate high molecular weight proteins. |
References
Validation & Comparative
A Comparative Guide to SUMO Inhibitors: COH000 vs. TAK-981
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) has emerged as a critical regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer. This has spurred the development of inhibitors targeting the SUMOylation pathway, with two prominent examples being COH000 and TAK-981. This guide provides an objective, data-driven comparison of these two inhibitors, focusing on their mechanisms of action, preclinical efficacy, and the experimental data supporting their development.
At a Glance: Key Differences
| Feature | This compound | TAK-981 (Subasumstat) |
| Mechanism of Action | Allosteric, covalent, and irreversible inhibitor of SUMO-activating enzyme (SAE)[1] | Mechanism-based inhibitor; forms a covalent adduct with SUMO, which then inhibits SAE[2] |
| Binding Site | Binds to a cryptic allosteric pocket on SAE[3] | Binds to the active site of SAE[2] |
| IC50 | 0.2 µM (in vitro SUMOylation assay)[1] | Nanomolar range (e.g., ~10 nM in DLBCL cell lines)[4] |
| Key Preclinical Findings | Anti-tumor activity in colorectal cancer xenograft models; reduces c-Myc expression[5] | Anti-tumor activity in lymphoma and other cancer models; induces a type I interferon response[2][6] |
| Clinical Development | Preclinical | Phase 1/2 clinical trials for solid tumors and lymphomas |
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound and TAK-981 both target the SUMO-activating enzyme (SAE), the essential first step in the SUMOylation cascade. However, they employ distinct inhibitory mechanisms.
This compound: The Allosteric Disruptor
This compound is a first-in-class allosteric inhibitor of SAE.[1] It binds covalently and irreversibly to a cryptic pocket on the enzyme, distinct from the active site.[3] This binding event induces a conformational change in SAE, preventing it from carrying out its function.
TAK-981: The Adduct-Forming Competitor
TAK-981, also known as subasumstat, is a mechanism-based inhibitor. It acts as a substrate for SAE, leading to the formation of a stable, covalent adduct between TAK-981 and SUMO.[2] This TAK-981-SUMO adduct then acts as a potent inhibitor of SAE, effectively blocking the SUMOylation pathway.
Preclinical Efficacy: Targeting Different Cancer Hallmarks
The distinct mechanisms of this compound and TAK-981 translate into different downstream effects and have been explored in various preclinical cancer models.
This compound: Targeting Oncogenic Transcription Factors
Preclinical studies have highlighted the potential of this compound in cancers driven by oncogenic transcription factors like c-Myc. In colorectal cancer xenograft models, this compound has been shown to exert anti-tumor effects, which are associated with a reduction in c-Myc protein levels.[5]
TAK-981: Activating Anti-Tumor Immunity
A key feature of TAK-981 is its ability to induce a type I interferon (IFN) response.[6] This innate immune signaling pathway plays a crucial role in activating anti-tumor immunity. Preclinical studies in syngeneic mouse models of lymphoma have demonstrated that TAK-981's anti-tumor efficacy is dependent on this IFN response and the subsequent activation of the adaptive immune system.[6]
Quantitative Data Summary
| Parameter | This compound | TAK-981 (Subasumstat) |
| In Vitro IC50 | 0.2 µM (SUMOylation assay)[1] | Nanomolar range; ~10 nM in some DLBCL cell lines[4] |
| Cell Line Sensitivity | Demonstrated in colorectal cancer cell lines. | Potent in various AML and lymphoma cell lines.[4][7] |
| In Vivo Efficacy | Reduction in tumor growth in colorectal cancer xenograft models.[5] | Tumor regression in syngeneic lymphoma models.[6] |
| Biomarker Modulation | Decreased c-Myc protein expression.[5] | Induction of Type I Interferon (IFN-β) gene expression.[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are overviews of the key experimental methodologies used to characterize this compound and TAK-981.
In Vitro SUMOylation Assay (for IC50 determination)
This assay is fundamental to determining the inhibitory potency of compounds targeting the SUMOylation cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting pancreatic cancer by TAK-981: a SUMOylation inhibitor that activates the immune system and blocks cancer cell cycle progression in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of SUMOylation enhances DNA hypomethylating drug efficacy to reduce outgrowth of hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Allosteric Inhibition of COH000: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of COH000's allosteric inhibition of the SUMO-activating enzyme (SAE) with other key SUMOylation inhibitors. Supported by experimental data, this document details the methodologies for validating this compound's unique mechanism of action.
This compound is a novel, first-in-class inhibitor of the SUMO-activating enzyme (SAE), a critical component of the SUMOylation pathway. Dysregulation of this pathway is implicated in various diseases, including cancer, making SAE a compelling therapeutic target. This compound distinguishes itself through its allosteric, covalent, and irreversible mode of inhibition.[1] This guide delves into the experimental validation of this mechanism, offering a comparative analysis with other well-characterized SUMOylation inhibitors, ML-792 and TAK-981.
Comparative Analysis of SUMO E1 Inhibitors
This compound's allosteric mechanism provides a distinct approach to inhibiting the SUMOylation cascade compared to the mechanism-based inhibition of ML-792 and TAK-981. The following table summarizes the key characteristics of these inhibitors.
| Feature | This compound | ML-792 | TAK-981 |
| Mechanism of Action | Covalent, irreversible, allosteric inhibitor of SUMO E1.[1] Binds to a cryptic pocket distinct from the active site, locking the enzyme in an inactive conformation.[2] | Mechanism-based inhibitor; forms a covalent adduct with SUMO in an ATP-dependent manner, catalyzed by SAE.[3] | Mechanism-based inhibitor; forms a SUMO-TAK-981 adduct within the enzyme's catalytic site.[4] |
| In Vitro Potency (IC50) | 0.2 µM | 3 nM (SUMO1), 11 nM (SUMO2) | 0.6 nM |
| Selectivity | Over 500-fold selectivity for SUMOylation over ubiquitylation. Inactive against ubiquitylation at concentrations up to 100 µM. | Highly selective for SAE over NAE (NEDD8-activating enzyme; IC50 > 32 µM) and UAE (ubiquitin-activating enzyme; IC50 > 100 µM). | Highly selective for SAE over related E1 enzymes like NAE and UAE. |
| Binding Site | Covalently binds to Cys30 of the Uba2 subunit in a cryptic allosteric pocket. | Binds to the active site of SAE. | Binds to the catalytic site of SAE. |
Experimental Protocols for Validating Allosteric Inhibition
The following are detailed methodologies for key experiments cited in the validation of this compound's allosteric inhibition.
In Vitro SUMOylation Assay
This assay is fundamental in determining the inhibitory potency of compounds targeting the SUMOylation cascade.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against SUMO E1 enzyme activity.
Materials:
-
Recombinant human SUMO E1 (SAE1/SAE2)
-
Recombinant human SUMO E2 (Ubc9)
-
Recombinant human SUMO-1, SUMO-2, or SUMO-3
-
Substrate protein (e.g., RanGAP1)
-
ATP
-
SUMOylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound and control compounds
-
SDS-PAGE gels and Western blot reagents
-
Anti-SUMO and anti-substrate antibodies
Procedure:
-
Prepare a reaction mixture containing SUMO E1 (e.g., 25 nM), SUMO E2 (e.g., 50 nM), a SUMO protein (e.g., 250 nM), and the substrate protein in SUMOylation buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the SUMOylation reaction by adding ATP (e.g., 2 mM final concentration).
-
Incubate the reactions at 30°C or 37°C for a defined period (e.g., 1-3 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot analysis using antibodies specific for the substrate to detect the SUMOylated form of the protein.
-
Quantify the band intensities of the SUMOylated and un-SUMOylated substrate.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound within a cellular context.
Objective: To demonstrate that this compound directly binds to and stabilizes the SUMO E1 enzyme in intact cells.
Materials:
-
HCT116 or other suitable cell line
-
Cell culture medium and reagents
-
This compound and control compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Thermocycler or heating block
-
Centrifuge
-
SDS-PAGE gels and Western blot reagents
-
Antibody specific for the SAE2 subunit of SUMO E1
Procedure:
-
Culture HCT116 cells to approximately 80% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10 µM) or a vehicle control for a specific duration (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SAE2 in the supernatant by Western blotting.
-
Plot the percentage of soluble SAE2 against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target stabilization and direct binding.
Apoptosis Assay in HCT116 Cells
This assay is used to assess the downstream cellular consequences of SUMOylation inhibition, such as the induction of programmed cell death.
Objective: To determine if this compound induces apoptosis in colorectal cancer cells.
Materials:
-
HCT116 cells
-
Cell culture medium and reagents
-
This compound and control compounds
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 48 hours).
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SUMOylation pathway, this compound's inhibitory mechanism, and the experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SUMOylation Inhibitors: COH000 and ML-792
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of the Small Ubiquitin-like Modifier (SUMO) pathway has emerged as a promising strategy. This guide provides a detailed comparative analysis of two key preclinical SUMO-activating enzyme (SAE) inhibitors, COH000 and ML-792, to assist researchers in selecting the appropriate tool compound for their studies.
At a Glance: this compound vs. ML-792
| Feature | This compound | ML-792 |
| Target | SUMO-activating enzyme (SAE or SUMO E1) | SUMO-activating enzyme (SAE or SUMO E1) |
| Mechanism of Action | Allosteric, covalent, irreversible inhibitor | Mechanism-based covalent inhibitor |
| Binding Site | Binds to a cryptic allosteric pocket on SAE | Forms a covalent adduct with SUMO, catalyzed by SAE |
| Competitive Nature | Non-competitive with ATP or SUMO1 | ATP-dependent |
| Potency (In Vitro) | IC50: 0.2 µM (SUMOylation) | IC50: 3 nM (SAE/SUMO1), 11 nM (SAE/SUMO2) |
| Selectivity | >500-fold for SUMOylation over ubiquitylation | High selectivity for SAE over NAE (IC50: 32 µM) and UAE (IC50: >100 µM) |
| Key Preclinical Findings | Anti-tumor activity in colorectal cancer xenografts, reduces c-Myc expression | Potent anti-proliferative effects, particularly in MYC-driven cancers; derivative (TAK-981) in clinical trials |
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and ML-792 based on preclinical studies.
Table 1: In Vitro Potency
| Compound | Assay | Target | IC50 | Reference |
| This compound | In vitro SUMOylation | SUMO-activating enzyme | 0.2 µM | [1][2] |
| ML-792 | ATP-PPi exchange | SAE/SUMO1 | 3 nM | [3][4][5] |
| ML-792 | ATP-PPi exchange | SAE/SUMO2 | 11 nM | [3][4][5] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | EC50 / Effective Concentration | Reference |
| This compound | Raji (lymphoma), HCT116 (colorectal) | Western Blot | c-Myc protein reduction | Not specified | [6] |
| ML-792 | MDA-MB-468 (breast) | Cell Viability | Proliferation | 0.06 µM | [5] |
| ML-792 | A375 (melanoma) | Cell Viability | Proliferation | 0.45 µM | [5] |
| ML-792 | HCT116 (colorectal) | Western Blot | Inhibition of SUMO-pathway activities | 0.0007-5 µM (4 hours) | [5] |
Table 3: Selectivity
| Compound | Target | Off-Target | Selectivity Factor | Reference |
| This compound | SUMOylation | Ubiquitylation | >500-fold | [1][2] |
| ML-792 | SAE | NAE | ~10,667-fold (vs. SAE/SUMO1) | [4][5] |
| ML-792 | SAE | UAE | >33,333-fold (vs. SAE/SUMO1) | [4][5] |
Signaling Pathway and Mechanism of Action
Inhibition of the SUMO-activating enzyme (SAE) is the critical first step in blocking the entire SUMOylation cascade. This post-translational modification pathway is implicated in the regulation of numerous cellular processes that are often dysregulated in cancer, including cell cycle progression, DNA damage repair, and signal transduction.
Caption: The SUMOylation cascade and points of inhibition by this compound and ML-792.
Experimental Protocols
In Vitro SUMOylation Assay (for this compound Potency)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the SUMOylation of a substrate in a cell-free system.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, recombinant SUMO-1, SAE1/UBA2 (SUMO E1), and Ubc9 (SUMO E2).
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a specified period to allow for enzyme-inhibitor interaction.
-
Initiation of SUMOylation: Add a SUMO substrate (e.g., RanGAP1) to initiate the SUMOylation reaction.
-
Reaction Termination and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody specific for the SUMOylated substrate.
-
Data Analysis: Quantify the band intensity of the SUMOylated substrate. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for an in vitro SUMOylation assay.
Cell Viability Assay (for ML-792 Cellular Activity)
Objective: To determine the half-maximal effective concentration (EC50) of ML-792 on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, A375, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ML-792 (e.g., 0.001 µM to 10 µM) or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a metabolic assay such as MTT or MTS. This involves adding the reagent to the wells and incubating for a specified time to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Reading: Solubilize the formazan product (if necessary) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of ML-792 concentration and fit the data to a dose-response curve to calculate the EC50 value.[5]
Caption: Workflow for a cell viability assay.
In Vivo Xenograft Study (for this compound Anti-tumor Activity)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of human colorectal cancer.[6]
Methodology:
-
Cell Culture: Culture HCT116 human colorectal carcinoma cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of HCT116 cells into the flank of immunocompromised mice (e.g., Es1e/SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (e.g., 10 mg/kg) or vehicle control via a specified route (e.g., peritumoral injection) and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., TUNEL staining for apoptosis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and vehicle control groups to assess anti-tumor efficacy.
Caption: Workflow for an in vivo xenograft study.
Conclusion
Both this compound and ML-792 are valuable research tools for investigating the roles of SUMOylation in cancer biology. ML-792 demonstrates significantly higher potency in in vitro and cellular assays. Its derivative, TAK-981, is currently undergoing clinical evaluation, providing a translational context for studies with ML-792. This compound, with its distinct allosteric mechanism of action, offers an alternative approach to inhibit SAE and may serve as a lead compound for the development of novel allosteric inhibitors. The choice between these two compounds will depend on the specific experimental context, including the desired potency, the cell types being investigated, and the specific scientific questions being addressed.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel insights into the impact of the SUMOylation pathway in hematological malignancies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to SUMOylation Inhibitor COH000 in Cellular Assays
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and translatable results. This guide provides a comprehensive comparison of COH000, a notable inhibitor of the Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE), with other widely used SUMOylation inhibitors, ML-792 and TAK-981 (subasumstat). We delve into their mechanisms of action, comparative inhibitory activities, and the cellular assays crucial for confirming their specificity.
Executive Summary
This compound is a potent, allosteric, and irreversible inhibitor of the SUMO-activating enzyme (SAE or SUMO E1) with high selectivity for the SUMOylation pathway over other ubiquitin-like protein modification pathways.[1][2] Its unique mechanism of action, targeting a cryptic pocket on the SAE enzyme, distinguishes it from other inhibitors and contributes to its specificity. This guide presents a comparative analysis of this compound with ML-792 and TAK-981, summarizing their inhibitory concentrations and selectivity. Furthermore, we provide detailed protocols for key cellular assays to empower researchers to independently verify the specificity of these compounds.
Comparison of SUMOylation Inhibitors
The table below summarizes the in vitro inhibitory concentrations (IC50) of this compound, ML-792, and TAK-981 against their primary target, SAE, and other related E1 enzymes, highlighting their selectivity.
| Inhibitor | Target | IC50 | Selectivity vs. UAE (Ubiquitin-Activating Enzyme) | Selectivity vs. NAE (NEDD8-Activating Enzyme) | Mechanism of Action |
| This compound | SUMO E1 (SAE) | 0.2 µM (in vitro SUMOylation)[1][2] | >500-fold vs. Ubiquitylation[1][2] | Data not available | Allosteric, Covalent, Irreversible[1][3] |
| ML-792 | SAE/SUMO1 | 3 nM | >100 µM | >32 µM | Mechanism-based |
| SAE/SUMO2 | 11 nM | ||||
| TAK-981 (subasumstat) | SAE | 0.6 nM | Highly Selective | Highly Selective | Forms SUMO-inhibitor adduct |
Signaling Pathway of SUMOylation and Inhibitor Action
The SUMOylation cascade is a multi-step enzymatic process analogous to ubiquitylation. It begins with the activation of a SUMO protein by the E1 activating enzyme, SAE. This process is ATP-dependent and results in the formation of a high-energy thioester bond between SAE and the SUMO protein. The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9. Finally, with the help of an E3 ligase, SUMO is attached to a lysine (B10760008) residue on the target protein. This compound, ML-792, and TAK-981 all target the initial activation step by inhibiting SAE, thereby blocking the entire downstream pathway.
References
A Comparative Guide to SUMOylation Inhibitors: COH000 vs. TAK-981 in Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the Small Ubiquitin-like Modifier (SUMO) pathway has emerged as a promising strategy in cancer therapy. This guide provides a detailed comparison of two prominent SUMO-activating enzyme (SAE) inhibitors, COH000 and TAK-981 (subasumstat), focusing on their anti-tumor activity, mechanisms of action, and available experimental data.
At a Glance: this compound vs. TAK-981
| Feature | This compound | TAK-981 (subasumstat) |
| Mechanism of Action | Allosteric, covalent, and irreversible inhibitor of SUMO-activating enzyme (SAE).[1] | Selective inhibitor of the SUMOylation enzymatic cascade.[2] |
| Binding Site | Targets a cryptic, allosteric pocket on the SAE complex.[3] | Forms a SUMO-inhibitor adduct within the enzyme catalytic site.[3] |
| In Vitro Potency | IC50 of 0.2 µM for in vitro SUMOylation.[1] | Potent nanomolar activity in various cancer cell lines. |
| Selectivity | Over 500-fold selectivity for SUMOylation over ubiquitylation. | Highly specific inhibitor of SUMOylation with minimal effect on ubiquitination or neddylation. |
| Reported Anti-Tumor Activity | Effective in xenograft models of colorectal cancer. | Shows anti-tumor activity in preclinical models of pancreatic cancer, solid tumors, lymphomas, and acute myeloid leukemia (AML). Currently in clinical trials for solid tumors and lymphomas. |
| Key Molecular Effects | Induces miR-34b expression and reduces c-Myc levels. | Activates Type I interferon (IFN) signaling, leading to an anti-tumor immune response. |
In-Depth Analysis of Preclinical Anti-Tumor Activity
This compound: Efficacy in Colorectal Cancer Xenograft Model
This compound has demonstrated significant anti-tumor activity in a colorectal cancer xenograft mouse model. Treatment with this compound led to a notable reduction in tumor growth. This effect is associated with the upregulation of the tumor-suppressive microRNA, miR-34b, and the downregulation of the oncoprotein c-Myc within the tumor tissue.
Table 1: this compound In Vivo Efficacy in Colorectal Cancer Xenograft Model
| Parameter | Result |
| Tumor Model | Colorectal Cancer Xenograft |
| Key Findings | Increased miR-34b expression and reduced c-Myc levels in the xenograft model. |
| Reported Outcome | Excellent anti-tumor activity. |
TAK-981 (subasumstat): Broad Anti-Tumor and Immunomodulatory Effects
TAK-981 has shown a broader spectrum of anti-tumor activity in preclinical studies and is currently being evaluated in multiple clinical trials. Its mechanism extends beyond direct tumor cell inhibition to the activation of the innate immune system.
Table 2: TAK-981 Preclinical and Clinical Anti-Tumor Activity
| Cancer Type | Model | Key Findings |
| Pancreatic Cancer | Preclinical | Potent anti-tumor activity. |
| Various Solid Tumors | Preclinical & Clinical (Phase 1/2) | Manageable safety profile and preliminary anti-tumor activity. |
| Lymphomas | Preclinical & Clinical (Phase 1/2) | Manageable safety profile and preliminary anti-tumor activity. |
| Acute Myeloid Leukemia (AML) | Preclinical | Potent nanomolar activity, often stronger than standard-of-care cytarabine. |
A key differentiator for TAK-981 is its ability to induce a Type I interferon response, which enhances anti-tumor immunity by activating dendritic cells, T cells, and natural killer (NK) cells. This immunomodulatory effect contributes significantly to its anti-cancer efficacy.
Experimental Protocols
This compound: Colorectal Cancer Xenograft Study
A detailed experimental protocol for the this compound xenograft study is outlined in the primary research publication by Li et al. (2019). The study involved the following key steps:
-
Cell Lines and Animal Model: A suitable colorectal cancer cell line was used to establish xenografts in immunodeficient mice.
-
Drug Administration: this compound was administered to the tumor-bearing mice, likely via intraperitoneal or intravenous injection, at a specified dosage and schedule.
-
Tumor Growth Measurement: Tumor volume was monitored regularly throughout the study to assess the efficacy of this compound in inhibiting tumor growth.
-
Biomarker Analysis: At the end of the study, tumors were excised for molecular analysis to measure the expression levels of miR-34b and c-Myc.
Note: For the complete and detailed protocol, please refer to the "Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme" publication.
Signaling Pathways and Mechanisms of Action
The SUMOylation Pathway and Its Inhibition
The SUMOylation pathway is a critical post-translational modification process that regulates the function of numerous proteins involved in cellular processes like DNA repair, signal transduction, and cell cycle control. Dysregulation of this pathway is often observed in cancer. Both this compound and TAK-981 target the initial step of this pathway by inhibiting the SUMO-activating enzyme (SAE).
Caption: The SUMOylation pathway and points of inhibition by this compound and TAK-981.
This compound: Allosteric Inhibition and Downstream Effects
This compound binds to a novel allosteric site on the SAE enzyme, inducing a conformational change that inhibits its activity. This leads to the downstream effects of increased miR-34b and decreased c-Myc, which are known to be involved in colorectal cancer pathogenesis.
Caption: Proposed mechanism of action for this compound in colorectal cancer.
TAK-981: Induction of Type I Interferon Signaling
TAK-981's inhibition of SAE leads to the activation of a Type I Interferon (IFN) response, a key component of the innate immune system's anti-tumor activity. This represents a distinct and significant mechanism of action compared to the direct cellular effects observed with this compound.
Caption: Immunomodulatory mechanism of action for TAK-981.
Conclusion
Both this compound and TAK-981 are potent inhibitors of the SUMOylation pathway with demonstrated anti-tumor activity. This compound shows promise in colorectal cancer through a mechanism involving the regulation of miR-34b and c-Myc. TAK-981 exhibits a broader anti-cancer profile, with a distinct immunomodulatory mechanism of action that has propelled it into clinical trials. Further head-to-head preclinical studies would be invaluable for a more direct comparison of their efficacy and for elucidating the optimal therapeutic contexts for each inhibitor. This guide provides a foundational comparison based on currently available data to aid researchers in the field of cancer drug development.
References
The Allosteric Advantage: A Comparative Guide to COH000 and its Structure-Activity Relationship in SUMO E1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel allosteric SUMO-activating enzyme (SAE) inhibitor, COH000, against other inhibitors. We delve into the structure-activity relationship (SAR) of this compound analogs, supported by quantitative data, and provide detailed experimental methodologies.
This compound is a first-in-class, irreversible, and covalent allosteric inhibitor of the SUMO-activating enzyme (SAE or SUMO E1), the crucial first step in the SUMOylation cascade.[1] It boasts an in vitro IC50 of 0.2 μM for SUMOylation and exhibits remarkable selectivity, with over 500-fold preference for SUMOylation compared to ubiquitylation.[1] Unlike many inhibitors that target the ATP-binding site, this compound binds to a previously unknown cryptic pocket on the SAE, inducing a conformational change that locks the enzyme in an inactive state.[1] This allosteric mechanism means its inhibitory action is not in competition with ATP or the SUMO1 protein.[1] Preclinical studies have highlighted its potential, demonstrating anti-tumor efficacy in xenograft models of colorectal cancer.[1]
Comparative Analysis of SUMO E1 Inhibitors
To contextualize the performance of this compound, a comparison with other known SUMO E1 inhibitors is essential. The following table summarizes the key characteristics and reported potencies of selected inhibitors.
| Inhibitor | Mechanism of Action | Target | IC50 (in vitro) | Notes |
| This compound | Covalent, allosteric, irreversible | SUMO E1 | 0.2 µM | High selectivity for SUMOylation over ubiquitylation (>500-fold). Non-competitive with ATP or SUMO1. |
| TAK-981 (Subasumstat) | Mechanism-based, forms SUMO-inhibitor adduct | SUMO E1 | Not directly reported as a simple IC50; acts via a target-catalyzed mechanism. | In clinical trials. |
| ML-792 | ATP-competitive | SUMO E1 | Not publicly available | |
| Ginkgolic Acid | Natural product, blocks E1-SUMO complex formation | SUMO E1 | 3.0 µM | Also inhibits other enzymes. |
| Anacardic Acid | Natural product, blocks E1-SUMO complex formation | SUMO E1 | 2.2 µM | Structurally similar to ginkgolic acid. |
Structure-Activity Relationship (SAR) of this compound Analogs
The development of this compound involved the synthesis and evaluation of numerous analogs to understand the structural requirements for potent and selective inhibition of SUMO E1. The core scaffold of this compound presents several positions (R1, R2, and R3) where modifications have been explored to probe the binding pocket.
Recent studies combining experimental data with Ligand Gaussian accelerated Molecular Dynamics (LiGaMD) simulations have provided a deeper understanding of the non-covalent interactions that precede the irreversible covalent bond formation. These studies have helped to resolve discrepancies between the X-ray crystal structure of the covalent complex and the observed SAR data. It has been shown that a specific non-covalent binding intermediate is crucial for the inhibitory activity.
The following table presents a selection of this compound analogs and their corresponding in vitro inhibitory activities against SUMO E1. This data highlights the key structural features that govern the potency of this class of inhibitors.
| Compound | R1 | R2 | R3 | IC50 (µM) |
| This compound | H | O-Ph | H | 0.2 |
| Analog 1 | Me | O-Ph | H | >10-fold less potent than this compound |
| Analog 2 | H | Ph | H | Similar potency to this compound |
| Analog 3 | H | O-(4-MeO-Ph) | H | Similar potency to this compound |
| Analog 4 | H | O-Ph | Large bulky group | Poor inhibition |
Note: The qualitative descriptions of potency for some analogs are based on published findings where specific IC50 values were not provided.
The SAR data suggests that the R1 position is sensitive to substitution, with even a small methyl group leading to a significant loss of potency. This is consistent with the R1 group being situated in a buried pocket in the non-covalent binding intermediate. Conversely, the R2 position appears to be more tolerant to modifications, with phenyl and methoxy-phenyl substitutions being well-accommodated, suggesting this part of the molecule is more solvent-exposed. The R3 position shows a clear preference for smaller substituents, as the introduction of large, bulky groups results in poor inhibitory activity, indicating steric hindrance within the binding site.
Experimental Protocols
In Vitro SUMOylation Assay
The inhibitory activity of this compound and its analogs is typically determined using an in vitro SUMOylation assay. The following is a generalized protocol based on commonly used methods.
1. Reagents:
-
Recombinant human SUMO E1 (SAE1/SAE2 heterodimer)
-
Recombinant human SUMO E2 (Ubc9)
-
Recombinant human SUMO-1, SUMO-2, or SUMO-3
-
Substrate protein (e.g., RanGAP1)
-
ATP
-
SUMOylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% Tween-20, 1 mM DTT)
-
Test compounds (this compound and its analogs) dissolved in DMSO
2. Procedure:
-
A master mix is prepared containing SUMOylation buffer, SUMO E1, SUMO E2, SUMO protein, and the substrate protein.
-
The test compounds, at various concentrations, are added to the wells of a microplate.
-
The SUMOylation reaction is initiated by the addition of ATP.
-
The reaction is incubated at 30-37°C for a specified period (e.g., 1-3 hours).
-
The reaction is stopped, and the extent of substrate SUMOylation is quantified.
3. Detection Methods:
-
Western Blotting: The reaction products are separated by SDS-PAGE, transferred to a membrane, and the SUMOylated substrate is detected using an antibody specific to the substrate or to the SUMO protein.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This high-throughput method utilizes donor and acceptor beads that are brought into proximity when the substrate is SUMOylated, generating a detectable light signal.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method measures the energy transfer between a donor and an acceptor fluorophore, which are brought close together upon substrate SUMOylation.
Visualizing the Mechanism and Pathways
To better understand the context of this compound's action, the following diagrams illustrate the SUMOylation pathway, the experimental workflow for inhibitor screening, and the downstream signaling pathways affected by SUMOylation inhibition.
Caption: The SUMOylation cascade involves a series of enzymatic steps.
Caption: A generalized workflow for screening SUMOylation inhibitors.
Caption: Downstream signaling pathways modulated by SUMOylation inhibition.
References
COH000: A Comparative Analysis of Efficacy Across Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of COH000, a novel inhibitor of the SUMO-activating enzyme (SAE), across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the SUMOylation pathway.
Introduction to this compound and the SUMOylation Pathway
This compound is an allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE), the initial enzyme in the SUMOylation cascade.[1] SUMOylation is a post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are attached to target proteins, altering their function, localization, and stability. Dysregulation of SUMOylation has been implicated in the pathogenesis of numerous diseases, including cancer.[1] The SUMO pathway is a critical regulator of oncogenic signaling, and its inhibition has emerged as a promising therapeutic strategy.[2]
This compound exhibits high selectivity for SUMOylation over ubiquitylation, with an in vitro IC50 of 0.2 μM for the SUMOylation process.[1][3] Its mechanism of action involves binding to a cryptic allosteric site on the SAE, inducing a conformational change that locks the enzyme in an inactive state and promotes its degradation.[4][5] This unique allosteric inhibition distinguishes it from ATP-competitive inhibitors.
The SUMOylation pathway is known to be crucial for the stability and activity of oncoproteins such as c-Myc and for the viability of KRas-dependent cancer cells.[1][6] Inhibition of SAE has been shown to reduce c-Myc levels, suggesting a therapeutic vulnerability for cancers driven by this oncogene.[1][4]
Comparative Efficacy of this compound in Cancer Cell Lines
While extensive comparative data for this compound across a wide panel of cancer cell lines is not yet publicly available in a single repository, existing research indicates its potent anti-proliferative effects in specific cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | Data not publicly available, but showed potent in vitro and in vivo activity. | [7] |
| Lymphoma Cell Lines | B-cell Lymphoma | Decreased c-Myc expression and cell viability. Specific IC50 values are not detailed. | [4][7] |
Note: This table will be updated as more quantitative data becomes publicly available.
Experimental Protocols
The following is a representative protocol for a cell viability assay to determine the IC50 of this compound in cancer cell lines, based on standard methodologies.
Cell Viability Assay (WST-1 Method)
This protocol describes the determination of cell viability by measuring the metabolic activity of cells using the WST-1 assay.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (specific to each cell line)
-
96-well cell culture plates
-
WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.1%).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
WST-1 Assay:
-
Following the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 620 nm to reduce background noise.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Signaling Pathways and Mechanisms
The SUMOylation Cascade and this compound's Point of Intervention
The SUMOylation process is a multi-step enzymatic cascade. This compound intervenes at the very first step, inhibiting the SUMO-activating enzyme (SAE).
Caption: The SUMOylation cascade and the inhibitory action of this compound on the SAE (E1) enzyme.
Experimental Workflow for Determining this compound Efficacy
The following diagram illustrates the key steps in assessing the in vitro efficacy of this compound.
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of COH000 and Other SUMOylation Inhibitors on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SUMO-activating enzyme (SAE) inhibitor COH000 with other alternatives, focusing on their effects on downstream signaling pathways. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to SUMOylation Inhibition
SUMOylation is a critical post-translational modification process that regulates the function of numerous proteins involved in essential cellular processes, including transcription, DNA repair, and cell cycle control. The dysregulation of SUMOylation has been implicated in various diseases, most notably cancer. This has led to the development of inhibitors targeting the key enzyme in this pathway, the SUMO-activating enzyme (SAE). This guide focuses on this compound, a novel allosteric SAE inhibitor, and compares its downstream effects with other known SAE inhibitors, TAK-981 (Subasumstat) and ML-792.
Mechanism of Action
This compound is a covalent and irreversible inhibitor that uniquely targets an allosteric site on the SAE complex, distinct from the ATP-binding site.[1][2] This allosteric inhibition locks the enzyme in an inactive conformation. In contrast, TAK-981 and its precursor ML-792 are mechanism-based inhibitors that form a covalent adduct with SUMO in an ATP-dependent manner, catalyzed by SAE itself.[3][4] This adduct then acts as a potent inhibitor of the enzyme. A key differentiator for this compound is its high selectivity for SUMOylation over the related ubiquitylation pathway.[1]
Comparative Analysis of Downstream Signaling Effects
The inhibition of SAE by these compounds leads to significant alterations in downstream signaling pathways, primarily impacting c-Myc expression and the Type I Interferon (IFN-I) response.
Impact on the c-Myc Oncogene
The c-Myc oncogene is a critical driver in a majority of human cancers, and its activity is known to be dependent on the SUMOylation pathway. Inhibition of SAE has emerged as a promising therapeutic strategy for c-Myc-driven tumors.
This compound has been shown to reduce c-Myc protein levels. This effect is, at least in part, mediated by the induction of microRNA-34b (miR-34b), a known tumor suppressor that targets c-Myc mRNA for degradation.
ML-792 has demonstrated selective cytotoxicity in cancer cell lines that overexpress c-Myc, highlighting the therapeutic potential of SUMOylation inhibition in this context.
TAK-981 has also been linked to the c-Myc pathway, although the primary focus of its downstream effects has been on the immune system.
Quantitative Data Summary: Inhibition of Cell Viability in c-Myc-Relevant Cancer Cell Lines
| Compound | Cell Line | IC50 (Cell Viability) | Reference |
| TAK-981 | HL-60 (AML) | Not specified, dose-response curve provided | |
| U937 (AML) | Not specified, dose-response curve provided | ||
| THP-1 (AML) | Not specified, dose-response curve provided | ||
| MOLM-14 (AML) | Not specified, dose-response curve provided | ||
| KG-1 (AML) | Not specified, dose-response curve provided | ||
| ML-792 | Various cancer cell lines | Nanomolar potency |
Note: Direct comparative IC50 values for c-Myc reduction are not available in the reviewed literature. The table presents IC50 values for cell viability, which is an indirect measure of the inhibitors' effects.
Impact on the Type I Interferon (IFN-I) Pathway
Inhibition of SUMOylation can activate the innate immune system by inducing a type I interferon (IFN-I) response. This immunomodulatory effect is a key mechanism of action for some SAE inhibitors.
TAK-981 is a potent inducer of the IFN-I signaling pathway. Treatment with TAK-981 leads to the phosphorylation of STAT1, a key transcription factor downstream of the IFN-I receptor. This activation of IFN-I signaling enhances anti-tumor immunity.
This compound and ML-792 have been less characterized in the context of IFN-I signaling in the available literature.
Quantitative Data Summary: Effect on IFN-I Pathway
| Compound | Assay | Effect | Concentration | Cell Type | Reference |
| TAK-981 | Western Blot (pSTAT1) | Increased phosphorylation | 100 nM | Mouse Splenocytes | |
| Western Blot (pSTAT1) | Increased phosphorylation | 150 nM | Mouse CD8 T cells | ||
| qRT-PCR (IFN-stimulated genes) | Upregulation | 100 nM | Mouse Splenocytes | ||
| ELISA (IFN-β) | Increased secretion | 1 µM | Human Monocyte-Derived Macrophages |
Note: Data for this compound and ML-792 on these specific IFN-I pathway readouts were not available for direct comparison.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SUMOylation inhibitors target SAE, affecting c-Myc and IFN-I pathways.
Caption: Workflow for analyzing downstream effects of SUMOylation inhibitors.
Experimental Protocols
Western Blot for c-Myc and Phospho-STAT1
-
Cell Lysis: Treat cells with the respective inhibitors at desired concentrations and time points. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc or phospho-STAT1 (Tyr701) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for miR-34b and IFN-stimulated Genes
-
RNA Extraction: Treat cells with inhibitors, harvest, and extract total RNA using a suitable kit.
-
cDNA Synthesis: For miR-34b, use a specific stem-loop primer for reverse transcription. For mRNA of IFN-stimulated genes, use oligo(dT) or random primers to synthesize cDNA.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and specific primers for miR-34b or the target IFN-stimulated genes. Use a suitable endogenous control (e.g., U6 snRNA for miRNA, GAPDH for mRNA) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
ELISA for IFN-β
-
Sample Collection: Collect cell culture supernatants after inhibitor treatment.
-
Assay Procedure: Use a commercially available human or mouse IFN-β ELISA kit. Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Measuring the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and determine the concentration of IFN-β in the samples.
Conclusion
This compound, TAK-981, and ML-792 are all potent inhibitors of the SUMO-activating enzyme, albeit with different mechanisms of action. This compound stands out due to its allosteric mode of inhibition and its demonstrated effect on the c-Myc pathway through the induction of miR-34b. TAK-981 has been extensively characterized for its ability to activate the Type I Interferon pathway, positioning it as a promising immuno-oncology agent. ML-792, as a precursor to TAK-981, also shows efficacy in c-Myc-driven cancers.
The choice of inhibitor will depend on the specific research question and therapeutic goal. For studies focused on the direct anti-proliferative effects in c-Myc-driven cancers, this compound and ML-792 present compelling options. For investigations into the immunomodulatory effects of SUMOylation inhibition, TAK-981 is a well-validated tool. Further head-to-head studies are warranted to provide a more direct comparison of the downstream effects of these promising inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of COH000 Research Findings: A Comparative Guide to SUMOylation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical SUMO-activating enzyme (SAE) inhibitor COH000 with other investigational agents in its class, namely TAK-981 (Subasumstat) and ML-792. The information presented is supported by experimental data from publicly available research to aid in the independent verification of this compound's performance and potential.
Executive Summary
This compound is a first-in-class, allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE or SUMO E1)[1][2]. It demonstrates potent anti-tumor activity in preclinical models of colorectal cancer[2]. This guide compares its mechanism of action, in vitro potency, and in vivo efficacy with two other notable SAE inhibitors, TAK-981 and ML-792, which are mechanism-based inhibitors. While all three compounds effectively block the SUMOylation pathway, they exhibit distinct molecular interactions with the SAE enzyme and have been evaluated in different preclinical models, showcasing a range of anti-cancer activities.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: In Vitro Potency of SUMOylation Inhibitors
| Compound | Mechanism of Action | Target | In Vitro IC50 | Cell-Based EC50 | Source(s) |
| This compound | Allosteric, covalent inhibitor | SUMO-activating enzyme (SAE) | 0.2 µM (for SUMOylation) | Not Reported | [1][2] |
| TAK-981 | Mechanism-based, forms SUMO adduct | SUMO-activating enzyme (SAE) | Not Reported | 0.063 µM (HCT-116) | |
| ML-792 | Mechanism-based, forms SUMO adduct | SAE/SUMO1, SAE/SUMO2 | 3 nM, 11 nM | 0.06 µM (MDA-MB-468), 0.45 µM (A375) |
Table 2: Preclinical In Vivo Efficacy of SUMOylation Inhibitors
| Compound | Cancer Model | Animal Model | Dosing | Key Findings | Source(s) |
| This compound | Colorectal Cancer | Xenograft (cell line not specified) | Not Reported | Excellent anti-tumor activity | |
| TAK-981 | A20 Lymphoma | Syngeneic (BALB/c mice) | 7.5 mg/kg, IV | Antitumor activity, including complete regression | |
| Pancreatic Ductal Adenocarcinoma (KPC3) | Syngeneic | Not Reported | Efficiently limited tumor burden | ||
| Burkitt Lymphoma (Namalwa) | Orthotopic Xenograft | 25 mg/kg | Significant reduction in tumor outgrowth (in combination) | ||
| ML-792 | HCT116 Colorectal Cancer | Xenograft | 150 and 200 mg/kg, twice daily | Reduces tumor growth |
Experimental Protocols
In Vitro SUMOylation Assay
This protocol is a generalized procedure for assessing the inhibitory activity of compounds like this compound on the SUMOylation cascade in a cell-free system.
Objective: To determine the concentration at which an inhibitor reduces the SUMOylation of a substrate protein by 50% (IC50).
Materials:
-
Recombinant human SAE1/SAE2 (E1 enzyme)
-
Recombinant human Ubc9 (E2 enzyme)
-
Recombinant human SUMO-1/2/3
-
Substrate protein (e.g., RanGAP1)
-
ATP solution
-
SUMOylation reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 0.2 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Antibodies specific to the substrate protein and SUMO
Procedure:
-
Prepare a reaction mixture containing the SUMOylation buffer, SAE1/SAE2, Ubc9, SUMO protein, and the substrate protein.
-
Add the test inhibitor at various concentrations to the reaction mixtures. Include a DMSO-only control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30-37°C for a predetermined time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against the substrate protein to detect both the unmodified and SUMOylated forms.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate for visualization.
-
Quantify the band intensities for the unmodified and SUMOylated substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Colorectal Cancer Xenograft Model
This protocol outlines a general procedure for establishing and utilizing a human colorectal cancer xenograft model in mice to evaluate the in vivo efficacy of anti-cancer compounds.
Objective: To assess the anti-tumor activity of a test compound in a living organism.
Materials:
-
Human colorectal cancer cell line (e.g., HCT-116).
-
Immunocompromised mice (e.g., athymic nude or NSG mice).
-
Cell culture medium and supplements.
-
Matrigel (optional, can improve tumor take rate).
-
Test compound (e.g., this compound) formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Anesthesia and euthanasia agents.
Procedure:
-
Culture the HCT-116 cells under standard conditions.
-
Harvest the cells and resuspend them in a sterile solution, such as PBS or serum-free medium. A mixture with Matrigel may be used.
-
Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to their respective groups according to the desired dosing schedule and route (e.g., intraperitoneal, oral).
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Analyze the data to determine the effect of the treatment on tumor growth. This can be expressed as tumor growth inhibition (TGI).
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action for this compound, TAK-981, and ML-792.
Caption: Mechanism of this compound, an allosteric inhibitor of the SUMO E1 enzyme.
Caption: Mechanism of TAK-981/ML-792, forming a SUMO adduct to inhibit SAE.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation of SUMOylation inhibitors.
References
Assessing the Therapeutic Index: A Comparative Analysis of COH000 and Competing Next-Generation Anticancer Agents
For researchers, scientists, and drug development professionals, understanding the therapeutic index is paramount in the evaluation of novel cancer therapies. This guide provides a comparative analysis of the emerging SUMO E1 inhibitor, COH000, against its competitors, including the clinical-stage SUMOylation inhibitor TAK-981 and the novel PCNA inhibitors AOH1160 and AOH1996. This comparison is based on publicly available preclinical and clinical data to aid in the assessment of their potential therapeutic windows.
Executive Summary
The therapeutic index (TI), a ratio of a drug's toxic dose to its effective dose, is a critical measure of its safety and potential clinical utility. While direct preclinical therapeutic index data for this compound is not yet publicly available, this guide synthesizes existing efficacy and toxicity information for this compound and its competitors to provide a comparative landscape. The competitors highlighted are TAK-981, another SUMO E1 inhibitor, and AOH1160/AOH1996, which target a different pathway through the Proliferating Cell Nuclear Antigen (PCNA). The available data suggests that the PCNA inhibitors, AOH1160 and AOH1996, possess a wide therapeutic window in preclinical models. TAK-981 has a manageable safety profile in early clinical trials. Further in vivo studies are required to establish a definitive therapeutic index for this compound.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and its competitors. It is important to note that a direct head-to-head comparison is challenging due to the limited availability of standardized preclinical therapeutic index studies for all compounds.
| Compound | Target | Efficacy | Toxicity | Therapeutic Index (TI) |
| This compound | SUMO-activating enzyme (SAE1/UBA2) | IC50: 0.2 µM (in vitro SUMOylation)[1][2] | Data not publicly available | Not established |
| TAK-981 | SUMO-activating enzyme (SAE1/UBA2) | IC50: Nanomolar range (in vitro)[3][4] | MTD (humans): 120 mg biweekly (IV)[5]; Favorable toxicity up to 40 mg/kg in mice | Not explicitly calculated in preclinical models, but clinical data suggests a manageable safety profile |
| AOH1160 | Proliferating Cell Nuclear Antigen (PCNA) | Effective Dose: 40 mg/kg (oral, in vivo) | No significant toxicity at 100 mg/kg for 2 weeks in mice; No significant toxicity at 2.5 times the effective dose | >2.5 (preclinical) |
| AOH1996 | Proliferating Cell Nuclear Antigen (PCNA) | Median GI50: ~300 nM (in vitro) | No discernible toxicity at 6 times its effective dose in mice | >6 (preclinical) |
Experimental Protocols
The determination of a therapeutic index relies on rigorous preclinical evaluation of both efficacy and toxicity. Below are detailed methodologies for key experiments typically cited in such assessments.
Determination of In Vivo Efficacy (Tumor Growth Inhibition Studies)
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a compound in a xenograft mouse model.
Objective: To evaluate the ability of a test compound to inhibit the growth of human tumor xenografts in immunocompromised mice.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for compound administration
-
Human cancer cell line
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cell culture reagents
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Implantation: Human cancer cells are cultured in appropriate media. Once a sufficient number of cells is reached, they are harvested and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups with comparable mean tumor volumes.
-
Compound Administration: The test compound is administered to the treatment group according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Animal body weight and general health are monitored throughout the study as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Efficacy is determined by comparing the tumor growth in the treated group to the control group.
Determination of Maximum Tolerated Dose (MTD)
This protocol describes a general method for determining the MTD of a compound in healthy mice.
Objective: To identify the highest dose of a compound that can be administered without causing unacceptable toxicity.
Materials:
-
Test compound
-
Vehicle for administration
-
Healthy mice (e.g., C57BL/6 or BALB/c)
-
Dosing and observation equipment
Procedure:
-
Dose Escalation: A starting dose is selected based on in vitro cytotoxicity data or other available information. The compound is administered to a small group of mice.
-
Observation: Animals are closely monitored for a defined period (e.g., 7-14 days) for signs of toxicity, including weight loss (typically a loss of >15-20% is considered a dose-limiting toxicity), changes in behavior, and mortality.
-
Dose Increase: If no significant toxicity is observed, the dose is escalated in a new group of mice.
-
MTD Definition: The MTD is defined as the highest dose that does not produce dose-limiting toxicities.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting pancreatic cancer by TAK-981: a SUMOylation inhibitor that activates the immune system and blocks cancer cell cycle progression in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of COH000
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the essential safety protocols and logistical procedures for the proper disposal of COH000, an allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (E1). Given its chemical nature, adherence to strict disposal guidelines is paramount to ensure laboratory safety and environmental protection. The primary source for all safety and disposal information must be the manufacturer-provided Safety Data Sheet (SDS).
Key Safety and Handling Information
Before initiating any disposal procedures, it is critical to be familiar with the handling and storage requirements of this compound.
| Property | Quantitative Data | Source |
| Purity | 98.0% to 99.35% | [1][2] |
| Storage (Powder) | 3 years at -20°C | [2] |
| Storage (in Solvent) | 1 year at -80°C | [2] |
| Solubility in DMSO | 35.71 mg/mL to 50 mg/mL | [2][3] |
| Solubility in Ethanol (B145695) | 1 mg/mL | [2] |
| Water Solubility | Insoluble | [2] |
| Molecular Formula | C₂₅H₂₅NO₅ | [3] |
| Molecular Weight | 419.47 g/mol | [2][3] |
| CAS Number | 1534358-79-6 | [2][3][4] |
Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5][6][7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[5][6][7]
-
Avoid contact with skin and eyes.[5][6][7] In case of contact, rinse thoroughly with water.
-
Prevent the formation of dust when handling the solid form.[5][6][7]
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on standard laboratory procedures for chemical waste. The specific instructions in the official this compound Safety Data Sheet (SDS) from your supplier must be followed and will supersede this guidance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including residual powder, contaminated weighing paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container. The container should be compatible with chemical waste and have a secure lid.
-
Liquid Waste:
-
Solutions of this compound in organic solvents (e.g., DMSO, ethanol) should be collected in a designated hazardous waste container for flammable organic solvents.
-
Do not mix with aqueous waste.
-
Due to its insolubility in water, do not dispose of this compound or its solutions down the drain.[2]
-
-
Contaminated Labware:
-
Disposable labware (e.g., tubes, flasks) heavily contaminated with this compound should be treated as hazardous waste.
-
For glassware, triple rinse with a suitable organic solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste. After thorough rinsing, the glassware can be washed according to standard laboratory procedures.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the solvent used for liquid waste (e.g., "this compound in DMSO").
-
Keep a log of the approximate amount of waste added to the container.
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the lids of waste containers are always securely closed when not in use.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This diagram emphasizes the critical decision points and required actions to ensure safety and compliance.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always prioritize the information in the SDS and consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Guide to Handling COH000
Essential protocols for the safe handling, storage, and disposal of COH000, a potent SUMO E1 inhibitor, are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals.
This compound is an allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (E1), a key player in cellular processes.[1] Its use in research, particularly in the context of cancer studies, necessitates stringent adherence to safety protocols to mitigate potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes safety information from analogous research compounds and supplier recommendations to provide a comprehensive operational plan.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. All handling of this compound, in both solid and solution form, must be conducted in a certified chemical fume hood. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is highly recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Body Protection | A fully buttoned lab coat, preferably disposable or designated for hazardous material handling. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the compound. |
Emergency procedures must be clearly understood by all personnel working with this compound. In the event of accidental exposure, immediate and appropriate action is crucial:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory minimizes risks and ensures regulatory compliance.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound is typically a solid powder. Store the compound in a tightly sealed, clearly labeled container in a secure, designated chemical storage area. Recommended storage conditions are as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 2 years |
| -20°C | 1 year |
Solution Preparation
All solution preparation must be performed in a certified chemical fume hood, adhering to the PPE requirements outlined above.
-
Ensure all necessary PPE is correctly worn.
-
Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
Slowly add the desired solvent to the powder to avoid aerosolization. this compound is soluble in DMSO.
-
Gently mix until the solid is completely dissolved. Ultrasonic agitation may be necessary.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and solutions, must be treated as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams.
-
Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
